molecular formula C7H9BN2O3 B571617 (6-Acetamidopyridin-3-yl)boronic acid CAS No. 947533-21-3

(6-Acetamidopyridin-3-yl)boronic acid

Cat. No.: B571617
CAS No.: 947533-21-3
M. Wt: 179.97
InChI Key: RCNAHNBBRFXANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Acetamidopyridin-3-yl)boronic acid ( 947533-21-3) is a pyridine-containing boronic acid derivative of significant interest in modern medicinal chemistry and antibiotic research . Boronic acids are valued as building blocks in synthetic chemistry due to their versatile reactivity and low toxicity, often serving as key intermediates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . As a Lewis acid, the boronic acid group can form reversible complexes with biological nucleophiles, which is a crucial mechanism for targeting enzymes . The pyridine ring acts as a bioisostere for benzene, often improving the pharmacokinetic properties and stability of lead compounds . This makes this compound a valuable scaffold in the design and synthesis of novel antibacterial agents, particularly for developing oxazolidinone derivatives active against Gram-positive bacteria . Chemical Data: • CAS RN: 947533-21-3 • Molecular Formula: C7H9BN2O3 • Molecular Weight: 179.97 g/mol • SMILES: B(C1=CN=C(C=C1)NC(=O)C)(O)O • Storage: Store under an inert atmosphere at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(6-acetamidopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAHNBBRFXANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669787
Record name (6-Acetamidopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-21-3
Record name (6-Acetamidopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Acetamidopyridin-3-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Acetamidopyridin-3-yl)boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a versatile building block in the creation of novel therapeutic agents.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by an acetamido group at the 6-position and a boronic acid functional group at the 3-position. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Chemical Structure:

this compound structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 947533-21-3[1]
Molecular Formula C₇H₉BN₂O₃[1]
Molecular Weight 179.97 g/mol [1]
Density 1.3 g/cm³
Refractive Index 1.554
Melting Point Not available
Boiling Point Not available
Solubility While specific data is unavailable, boronic acids generally exhibit low solubility in water, which can be increased by the addition of monosaccharides.[2]

Synthesis and Experimental Protocols

A plausible synthetic route would involve the borylation of a 6-acetamido-3-halopyridine. Below is a generalized experimental protocol adapted from established methods for the synthesis of related pyridinylboronic acids.[3]

General Experimental Protocol: Miyaura Borylation for the Synthesis of this compound

Materials:

  • 6-Acetamido-3-bromopyridine (or other suitable halide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Dimethyl sulfoxide (DMSO) (for purification)

  • Water

  • Standard glassware for inert atmosphere reactions

  • Microwave reactor (optional, for accelerated reaction times)[4]

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine 6-acetamido-3-bromopyridine (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (2-3 equivalents).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (typically 2-5 mol%).

  • The reaction mixture is then heated. Conventional heating can be performed at 80-100 °C for several hours. Alternatively, microwave irradiation at a higher temperature (e.g., 120-160 °C) can significantly reduce the reaction time.[4][5]

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product, the pinacol ester of this compound, can be purified by column chromatography on silica gel.

  • Hydrolysis of the pinacol ester to the final boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization.

  • The final product, this compound, can be further purified by recrystallization or preparative HPLC.

Diagram 1: General Workflow for Miyaura Borylation

Miyaura_Borylation ArylHalide 6-Acetamido-3-halopyridine Reaction Miyaura Borylation ArylHalide->Reaction Diboron Bis(pinacolato)diboron Diboron->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Intermediate Pinacol Boronate Ester Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydrolysis Product This compound Reaction->Intermediate Hydrolysis->Product

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes.[6][7] This property makes them potent and selective enzyme inhibitors.

This compound , as a member of this class, holds significant promise for the development of novel therapeutics. Its pyridine core is a common scaffold in many approved drugs, and the acetamido and boronic acid functionalities offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition

The primary application of boronic acids in drug discovery is as enzyme inhibitors. The boron atom in the boronic acid acts as an electrophile that is attacked by a nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme.[6][8]

Potential Enzyme Targets:

  • Proteasomes: Dipeptidyl boronic acids like bortezomib are highly effective proteasome inhibitors used in cancer therapy.[8][9] The pyridinyl scaffold of this compound could be elaborated to target the proteasome.

  • Serine Proteases: This broad class of enzymes is involved in various physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acids have been successfully developed as inhibitors of serine proteases.

  • Beta-Lactamases: The emergence of antibiotic resistance is a major global health threat. Boronic acids have shown potent inhibitory activity against bacterial beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics.[10]

Diagram 2: Mechanism of Serine Protease Inhibition by a Boronic Acid

Enzyme_Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Intermediate (Covalent Adduct) Enzyme->Complex Nucleophilic attack BoronicAcid This compound BoronicAcid->Complex Inhibition Enzyme Inhibition Complex->Inhibition

Caption: Covalent inhibition of a serine protease by a boronic acid derivative.

Suzuki-Miyaura Cross-Coupling

Beyond its direct biological activity, this compound is a valuable building block in synthetic chemistry. It can be readily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals.[11][12] This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and another aryl or heteroaryl halide.

Diagram 3: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants BoronicAcid This compound CatalyticCycle Pd-Catalyzed Catalytic Cycle BoronicAcid->CatalyticCycle ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->CatalyticCycle Product Coupled Product (Py-R) CatalyticCycle->Product

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available in the reviewed literature, general characteristics for similar compounds can be inferred. Commercial suppliers may provide compound-specific data such as NMR and mass spectra upon request.[13]

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, the acetyl methyl protons, and the amide proton. The boronic acid protons are often broad and may exchange with solvent.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, including the pyridine ring carbons, the acetyl methyl and carbonyl carbons.

  • ¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids and their derivatives, providing information about the coordination state of the boron atom.[14][15]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential for application in drug discovery and development. Its utility as both a versatile synthetic building block in Suzuki-Miyaura cross-coupling reactions and as a potential enzyme inhibitor makes it an attractive scaffold for the design of novel therapeutic agents. Further research to fully characterize its physicochemical properties, biological activity, and to develop optimized synthetic protocols is warranted and will undoubtedly expand its applications in medicinal chemistry.

References

Synthesis of (6-Acetamidopyridin-3-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Acetamidopyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, commencing from commercially available precursors. Detailed experimental protocols for the key synthetic steps are presented, along with a summary of expected quantitative data based on analogous reactions. A logical workflow diagram is included to visually represent the synthesis pathway.

Introduction

Pyridine-based boronic acids are a pivotal class of reagents in modern organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds with a high degree of specificity and functional group tolerance. The title compound, this compound, incorporates an acetamido group which can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding interactions, making it a desirable fragment in the design of pharmacologically active molecules. This guide details a robust and high-yielding synthetic route to this important intermediate.

Primary Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process starting from 2-amino-5-bromopyridine. The first step is the acetylation of the amino group, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety, typically as a pinacol ester. The final step involves the hydrolysis of the pinacol ester to yield the desired boronic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of analogous acetamidopyridine boronic acid pinacol esters as described in the literature, which can be used to estimate the expected outcomes for the synthesis of the 6-acetamido isomer.[1]

Starting MaterialProductCatalystSolventTemp. (°C)Time (h)Yield (%)
N-(5-bromopyridin-2-yl)acetamide2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideDioxane10018-2489.1
N-(5-bromopyridin-3-yl)acetamide3-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideDioxane10018-2492.1

Experimental Protocols

Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide

This procedure outlines the acetylation of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(5-bromopyridin-2-yl)acetamide as a solid.

Step 2: Synthesis of 2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol describes the Miyaura borylation of N-(5-bromopyridin-2-yl)acetamide.[1]

Materials:

  • N-(5-bromopyridin-2-yl)acetamide (from Step 1)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Heating mantle with temperature control

  • Standard reflux apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-(5-bromopyridin-2-yl)acetamide (1.0 eq), bis(pinacolato)diboron (1.0 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.01-0.03 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional dioxane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Step 3: Hydrolysis to this compound

This general procedure outlines the deprotection of the pinacol ester.

Materials:

  • 2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (from Step 2)

  • Aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • pH paper or pH meter

Procedure:

  • Dissolve the boronic acid pinacol ester in a suitable organic solvent.

  • Add an aqueous solution of acid or base.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, separate the aqueous layer.

  • Carefully adjust the pH of the aqueous layer to precipitate the boronic acid. The isoelectric point will need to be determined empirically.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound. Note that boronic acids can be susceptible to dehydration to form boroxines and should be stored under appropriate conditions.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway Start 2-Amino-5-bromopyridine Intermediate1 N-(5-bromopyridin-2-yl)acetamide Start->Intermediate1 Acetylation (Acetic anhydride, DCM) Intermediate2 2-Acetamido-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyridine Intermediate1->Intermediate2 Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane) Product This compound Intermediate2->Product Hydrolysis (aq. Acid or Base)

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and high-yielding route to this compound. The experimental protocols are based on established and scalable chemical transformations. This valuable building block can be readily prepared in a standard laboratory setting, facilitating its use in various drug discovery and development programs. Careful execution of the described procedures and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

An In-depth Technical Guide to (6-Acetamidopyridin-3-yl)boronic acid: A Potent ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Acetamidopyridin-3-yl)boronic acid is a specialized pyridinylboronic acid derivative that has emerged as a significant tool in biomedical research, particularly in the field of immunology and oncology. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and its critical role as an inhibitor of Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1 (ENPP1). Detailed experimental protocols for its synthesis and for assays related to its biological activity are presented, alongside an exploration of the ENPP1 signaling pathway. This document aims to serve as a core resource for researchers engaged in the study of the cGAS-STING pathway and the development of novel therapeutics targeting ENPP1.

Chemical Identifiers and Physicochemical Properties

This compound is a stable, solid compound. Its key identifiers and properties are summarized below for easy reference.

IdentifierValueReference
CAS Number 947533-21-3[1]
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol
IUPAC Name (6-acetamido-3-pyridinyl)boronic acid
Synonyms N-(5-(dihydroxyboranyl)pyridin-2-yl)acetamide

Note: Further quantitative data such as melting point, solubility, and pKa would require experimental determination.

Synthesis of this compound

Experimental Protocol: Plausible Synthesis via Miyaura Borylation

This protocol outlines the synthesis starting from a suitable brominated precursor, N-(5-bromopyridin-2-yl)acetamide.

Materials:

  • N-(5-bromopyridin-2-yl)acetamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(5-bromopyridin-2-yl)acetamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equivalents), and potassium acetate (3 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Boronic Ester: Purify the crude product by silica gel column chromatography to obtain the pinacol ester of this compound.

  • Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., acetone/water). Add an aqueous acid solution (e.g., 1M HCl) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation of Final Product: Remove the organic solvent under reduced pressure. The aqueous solution may be extracted with an organic solvent to remove any non-polar impurities. The aqueous layer can then be carefully neutralized to precipitate the boronic acid, or lyophilized to obtain the product. Further purification may be achieved by recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity: Inhibition of ENPP1

This compound has been identified as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[4] ENPP1 is a key enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the innate immune system.[5][6] By inhibiting ENPP1, this boronic acid derivative can potentiate the immune response mediated by the cGAS-STING pathway.[7]

Quantitative Data

Specific inhibitory concentration (IC₅₀) values for this compound against ENPP1 are not yet publicly available but can be determined using established inhibitor screening assays. For context, a recently developed oral ENPP1 inhibitor, ISM5939, exhibited IC₅₀ values of 0.63 nM against 2,3-cGAMP degradation and 9.28 nM against ATP hydrolysis.[8][9] Another exemplified inhibitor showed an IC₅₀ of less than 5 µM in the presence of cGAMP.[10]

The ENPP1 Signaling Pathway

ENPP1 plays a crucial role in attenuating the cGAS-STING signaling pathway. Understanding this pathway is essential for contextualizing the action of this compound.

Workflow of the cGAS-STING Pathway and ENPP1 Inhibition

ENPP1_Inhibition_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_out Extracellular cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis STING STING (ER Membrane) cGAMP_out->STING Bystander Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP_in cGAMP cGAS->cGAMP_in Synthesis cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Transcription

Caption: Workflow of ENPP1 Inhibition on the cGAS-STING Pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[4][11]

  • DNA Sensing: Cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA.[11]

  • cGAMP Synthesis: Upon binding dsDNA, cGAS is activated and catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[11]

  • STING Activation: cGAMP acts as a second messenger, binding to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum (ER) membrane.[12]

  • Signal Transduction: This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1).[12]

  • Interferon Response: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[12]

ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, preventing it from activating STING in bystander cells.[5][13]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING Dimer (on ER) cGAMP->STING Binds & Activates Golgi Golgi Apparatus STING->Golgi Translocates to TBK1 TBK1 Golgi->TBK1 Recruits p_TBK1 p-TBK1 TBK1->p_TBK1 Autophosphorylates IRF3 IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 Dimerizes Nucleus Nucleus p_IRF3->Nucleus Translocates to IFN_genes Interferon Genes Nucleus->IFN_genes Activates Transcription of Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN Leads to Production of

Caption: The cGAS-STING Signaling Pathway.

Experimental Protocols for Biological Assays

To evaluate the inhibitory activity of this compound against ENPP1, a robust and sensitive assay is required. Fluorogenic inhibitor screening assays are commonly employed for this purpose.[14]

ENPP1 Fluorescent Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a general framework for assessing ENPP1 inhibition.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., ENPP1 Inhibitor C Assay Reagent)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the ENPP1 enzyme, fluorogenic substrate, and the test inhibitor (this compound) at various concentrations in the assay buffer.

  • Assay Setup:

    • Blank wells: Add assay buffer and the solvent used for the inhibitor.

    • 100% Initial Activity wells: Add assay buffer, ENPP1 enzyme, and the solvent.

    • Inhibitor wells: Add assay buffer, ENPP1 enzyme, and the test inhibitor at different concentrations.

    • Positive Control wells: Add assay buffer, ENPP1 enzyme, and the positive control inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm) over time.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical probe for studying the cGAS-STING pathway and a promising scaffold for the development of novel immunotherapies. Its ability to inhibit ENPP1 and thereby enhance the signaling of the immunotransmitter cGAMP opens new avenues for cancer treatment and vaccine development. This technical guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological function. Further experimental validation of the presented protocols and quantitative characterization will undoubtedly accelerate its application in drug discovery and development.

References

An In-depth Technical Guide to the Initial Discovery and First Synthesis of (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Acetamidopyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, it is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecular architectures. The presence of the acetamido group and the pyridine scaffold makes it a valuable synthon for introducing these functionalities into target molecules, which can modulate pharmacokinetic and pharmacodynamic properties. While the precise initial discovery of this specific molecule is not prominently documented in a singular seminal publication, its synthesis relies on well-established methodologies for the preparation of aryl and heteroaryl boronic acids. The first detailed synthetic procedures are found in patent literature, highlighting its importance as an intermediate in the synthesis of proprietary compounds.

This technical guide provides a comprehensive overview of the first documented synthesis of this compound, focusing on a robust two-step protocol involving the formation of a stable pinacol ester intermediate followed by its hydrolysis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide (Precursor)

Reactant 1Reactant 2SolventReaction TimeTemperatureYieldMelting Point
2-AminopyridineAcetic AnhydrideDichloromethaneNot specifiedNot specifiedHigh447–449 K[1]

Table 2: Synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (Pinacol Ester Intermediate)

Reactant 1Reactant 2Reactant 3CatalystSolventReaction TimeTemperatureYield
N-(5-bromopyridin-2-yl)acetamideBis(pinacolato)diboronPotassium AcetatePdCl2(dppf)Dioxane18-24 hours100 °C89.1%

Table 3: Hydrolysis to this compound

ReactantReagentSolventReaction TimeTemperatureYield
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamideWater (acidic or basic conditions)Not specified in detailNot specified in detailNot specified in detailTypically high

Table 4: Characterization of this compound

PropertyValue
Molecular FormulaC7H9BN2O3
Molecular Weight179.97 g/mol
AppearanceSolid
Melting PointNot explicitly found in literature; commercial suppliers should be consulted.
NMR DataNot explicitly found in a single publication; would require experimental determination or consultation of supplier data.

Experimental Protocols

The first detailed synthesis of this compound is achieved through a three-step process, starting from 2-aminopyridine.

Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide

The precursor, N-(5-bromopyridin-2-yl)acetamide, is synthesized in two stages: acetylation of 2-aminopyridine followed by bromination.

  • Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride in a suitable solvent such as dichloromethane to yield 2-acetamidopyridine. This is a standard procedure for the protection of an amino group.

  • Bromination of 2-acetamidopyridine: The resulting 2-acetamidopyridine is then brominated. A common method involves the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction yields N-(5-bromopyridin-2-yl)acetamide as a white solid after recrystallization from ethanol[1].

Step 2: Synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

This step employs a Miyaura borylation reaction.

  • Reaction Setup: In a four-necked flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a nitrogen inlet, add N-(5-bromopyridin-2-yl)acetamide (0.264 mol), bis(pinacolato)diboron (0.26 mol), and potassium acetate (0.78 mol).

  • Solvent and Catalyst Addition: Add 450 mL of dioxane to the flask and stir the mixture. Under a nitrogen atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.002589 mol).

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, which will result in the precipitation of a solid. The solid is filtered and then dissolved in methanol (500 mL). The solution is filtered again, and the solvent is evaporated to dryness. The resulting product is triturated with n-heptane to yield the desired pinacol ester.

Step 3: Hydrolysis of the Pinacol Ester to this compound

The final step is the deprotection of the pinacol ester to the free boronic acid.

  • Hydrolysis: The N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is subjected to hydrolysis. This can be achieved under acidic or basic conditions. A common method involves stirring the pinacol ester with an aqueous acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent like THF or methanol, followed by neutralization to precipitate the boronic acid. The specific conditions (concentration, temperature, and time) may need to be optimized.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride, CH2Cl2 N-(5-bromopyridin-2-yl)acetamide N-(5-bromopyridin-2-yl)acetamide 2-Acetamidopyridine->N-(5-bromopyridin-2-yl)acetamide Brominating Agent (e.g., NBS) Pinacol_Ester N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide N-(5-bromopyridin-2-yl)acetamide->Pinacol_Ester Bis(pinacolato)diboron, KOAc, PdCl2(dppf), Dioxane, 100°C Final_Product This compound Pinacol_Ester->Final_Product H2O, Acid or Base

Caption: Synthetic workflow for this compound.

References

The Strategic Role of (6-Acetamidopyridin-3-yl)boronic Acid in the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6-Acetamidopyridin-3-yl)boronic acid and its derivatives, particularly its pinacol ester, have emerged as crucial building blocks in medicinal chemistry. While not possessing significant intrinsic biological activity, this compound serves as a key intermediate in the synthesis of highly potent and selective kinase inhibitors, most notably those targeting Bruton's tyrosine kinase (BTK). This technical guide provides a comprehensive overview of its synthesis, its pivotal role in drug discovery, the relevant biological pathways, and the experimental protocols used to evaluate the final active pharmaceutical ingredients.

Synthesis and Chemical Properties

This compound is a stable, crystalline solid. For synthetic applications, its pinacol ester, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide , is more commonly employed due to its enhanced stability and compatibility with a wider range of reaction conditions.

Synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

The synthesis of the pinacol ester is a well-established process, typically achieved through a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Miyaura Borylation

  • Materials:

    • 2-Acetamido-5-bromopyridine

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add 2-Acetamido-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add Palladium(II) acetate (0.03 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide as a solid.

Hydrolysis to this compound

The boronic acid can be obtained by the hydrolysis of its pinacol ester.

Experimental Protocol: Hydrolysis

  • Materials:

    • N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

    • Aqueous acid (e.g., 1N HCl) or base (e.g., 1N NaOH)

    • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • Dissolve the pinacol ester in a suitable organic solvent.

    • Add the aqueous acid or base and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Separate the aqueous layer and wash the organic layer with water.

    • Carefully acidify the combined aqueous layers to a pH of approximately 7.

    • The boronic acid may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The primary utility of this compound and its pinacol ester is as a key coupling partner in the synthesis of complex heterocyclic molecules, particularly BTK inhibitors. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2]

The acetamidopyridinylboronic acid moiety is incorporated into the final inhibitor structure through a Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and another aromatic or heteroaromatic ring system, which forms the core of the BTK inhibitor.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling Boronic_Acid This compound or its pinacol ester Catalyst Pd Catalyst + Base Boronic_Acid->Catalyst Core_Halide Aryl/Heteroaryl Halide (Core of BTK Inhibitor) Core_Halide->Catalyst BTK_Inhibitor Final BTK Inhibitor Catalyst->BTK_Inhibitor

Synthetic workflow for BTK inhibitors.

Biological Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. In B-cell malignancies, this pathway is often constitutively active, driving cancer cell growth. BTK inhibitors block the kinase activity of BTK, thereby interrupting this signaling cascade and inducing apoptosis in malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Transcription_Factors Transcription Factor Activation (e.g., NF-κB) Calcium->Transcription_Factors PKC->Transcription_Factors Cellular_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response BTK_Inhibitor BTK Inhibitor (Synthesized using boronic acid intermediate) BTK_Inhibitor->BTK inhibits

BTK signaling pathway and point of inhibition.

Evaluation of Biological Activity: Experimental Protocols

While this compound itself is not expected to be a potent BTK inhibitor, the final products synthesized from it are rigorously tested. The following are representative protocols for evaluating the potency and selectivity of novel BTK inhibitors.

Enzymatic Assays

These assays measure the direct inhibition of the BTK enzyme in a purified, cell-free system.

4.1.1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a solution containing purified recombinant BTK enzyme and a suitable peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

4.1.2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

  • Principle: The assay uses a europium-labeled anti-tag antibody that binds to the BTK enzyme and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • In a low-volume 384-well plate, add the test compound at various concentrations.

    • Add a mixture of the BTK enzyme, the europium-labeled antibody, and the Alexa Fluor® 647-labeled tracer.

    • Incubate at room temperature for 60 minutes.

    • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value.

Cell-Based Assays

These assays evaluate the inhibitor's activity in a cellular context, providing more physiologically relevant data.

4.2.1. Phospho-BTK Western Blot Assay

This assay measures the inhibition of BTK autophosphorylation in cells.

  • Principle: BTK autophosphorylation at Tyr223 is a key step in its activation. A potent inhibitor will reduce the level of phosphorylated BTK (pBTK) in cells upon stimulation of the BCR pathway.

  • Procedure:

    • Culture a suitable B-cell line (e.g., Ramos) to the desired density.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an anti-IgM antibody to activate the BCR pathway.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for pBTK (Tyr223) and total BTK.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the reduction in pBTK levels relative to total BTK.

4.2.2. Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.

  • Principle: Inhibition of the BTK pathway should lead to a decrease in the proliferation of BTK-dependent cancer cells.

  • Procedure:

    • Seed a B-cell lymphoma cell line (e.g., TMD8) in a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Measure the luminescent signal and calculate the IC₅₀ for cell proliferation.

Data Presentation

As this compound is an intermediate, there is no publicly available data on its direct biological activity as a BTK inhibitor. The quantitative data for the final BTK inhibitors synthesized using this building block would be presented in a format similar to the table below.

CompoundTargetAssay TypeIC₅₀ (nM)Cell Proliferation IC₅₀ (nM) [Cell Line]
Final BTK Inhibitor A BTKEnzymatic (ADP-Glo™)ValueValue [TMD8]
Final BTK Inhibitor B BTKCell-based (pBTK)ValueValue [Ramos]
Reference Inhibitor (e.g., Ibrutinib)BTKEnzymatic (ADP-Glo™)ValueValue [TMD8]

Conclusion

This compound is a valuable and versatile building block in the synthesis of targeted therapies. Its utility lies not in its own biological activity, but in its ability to be efficiently incorporated into more complex molecules through robust and reliable chemical transformations like the Suzuki-Miyaura coupling. For researchers in drug discovery and development, understanding the synthesis and application of this key intermediate is essential for the creation of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a framework for the evaluation of the final compounds, ultimately contributing to the advancement of precision medicine.

References

Pyridine-3-Boronic Acid Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of pyridine-3-boronic acid derivatives, focusing on their synthesis, biological activity, and applications in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and oncology.

Core Concepts: The Versatility of the Pyridine-3-Boronic Acid Scaffold

Pyridine-3-boronic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a common scaffold in many biologically active compounds and approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its favorable solubility profile make it an attractive component in drug design.[1]

The incorporation of a boronic acid moiety at the 3-position of the pyridine ring provides a versatile handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.[2] This synthetic accessibility, coupled with the inherent biological potential of the pyridine nucleus, has made pyridine-3-boronic acid derivatives a focal point in the development of novel therapeutic agents, particularly in the field of oncology.

Synthesis of Pyridine-3-Boronic Acid Derivatives

The synthesis of pyridine-3-boronic acid and its derivatives can be achieved through several methods. A common approach involves the halogen-metal exchange of a 3-halopyridine, followed by quenching with a trialkyl borate. For instance, 3-bromopyridine can be treated with n-butyllithium at low temperatures, and the resulting lithiated species is then reacted with triisopropyl borate to yield the corresponding boronic ester, which can be hydrolyzed to the boronic acid.

A key application of pyridine-3-boronic acid is its use in Suzuki-Miyaura cross-coupling reactions to generate more complex derivatives.

Featured Molecules: Synthesis of Novel Anticancer Pyridine Derivatives

A study by Androutsopoulos and Spandidos reported the synthesis of two novel pyridine derivatives with significant anticancer activity: 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1 ) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2 ).[1][3] Their synthesis commenced from a chalcone precursor, highlighting a common synthetic strategy for this class of compounds.

Experimental Protocol: Synthesis of Compound 1 and 2 [1]

The synthesis of compounds 1 and 2 starts with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone precursor.

  • Step 1: Chalcone Synthesis: An equimolar mixture of the substituted acetophenone and benzaldehyde is dissolved in ethanol. A catalytic amount of a strong base, such as sodium hydroxide, is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into ice-cold water and collected by filtration.

  • Step 2: Pyridin-2-one (Compound 1) Synthesis: The chalcone is reacted with an appropriate active methylene compound, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide in refluxing ethanol. The resulting intermediate is then hydrolyzed and decarboxylated to yield the final pyridin-2-one derivative.

  • Step 3: Pyridine (Compound 2) Synthesis: The chalcone is reacted with an ammonium source, such as ammonium acetate, in a suitable solvent like acetic acid at elevated temperatures. This reaction, often referred to as the Hantzsch pyridine synthesis or a variation thereof, leads to the formation of the corresponding pyridine derivative.

The final products are then purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Quantitative Data

The pyridine derivatives 1 and 2 were evaluated for their in vitro anticancer activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[1][3] Compound 1 demonstrated greater potency than compound 2 , with HepG2 cells showing higher sensitivity to both compounds.[1]

CompoundCell LineIC50 (µM)[1]
1 MCF-7>10
HepG24.5 ± 0.3
2 MCF-7>10
HepG28.2 ± 0.5
Table 1: In vitro anticancer activity of pyridine derivatives 1 and 2.

Experimental Protocols for Biological Evaluation

The evaluation of the anticancer properties of pyridine-3-boronic acid derivatives typically involves a battery of in vitro assays to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA.

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Mechanism of Action: Induction of G2/M Arrest and Apoptosis

The anticancer activity of the pyridine derivatives 1 and 2 was found to be mediated by the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis.[1] Further investigation into the molecular mechanism revealed the upregulation of key tumor suppressor and pro-apoptotic proteins.

Role of p53 and JNK Signaling

Treatment of HepG2 cells with compounds 1 and 2 led to a concentration-dependent increase in the expression of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[1] This suggests that these compounds activate the p53 signaling pathway, leading to cell cycle arrest.

Furthermore, both compounds induced the expression of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] Compound 1 was also shown to induce the phosphorylation of JNK, indicating its activation.[1] The JNK signaling pathway is known to be involved in apoptosis in response to cellular stress.

The following diagrams illustrate the proposed signaling pathways activated by these pyridine derivatives.

G2_M_Arrest Pyridine Derivative Pyridine Derivative p53 p53 Pyridine Derivative->p53 Upregulates Cyclin D1 Cyclin D1 Pyridine Derivative->Cyclin D1 Downregulates p21 p21 p53->p21 Activates G2/M Arrest G2/M Arrest p21->G2/M Arrest Induces Cyclin D1->G2/M Arrest Inhibits

G2/M cell cycle arrest pathway induced by pyridine derivatives.

Apoptosis_Pathway Pyridine Derivative Pyridine Derivative JNK JNK Pyridine Derivative->JNK Upregulates Phosphorylated JNK Phosphorylated JNK JNK->Phosphorylated JNK Phosphorylation Apoptosis Apoptosis Phosphorylated JNK->Apoptosis Induces

Apoptosis pathway induced by pyridine derivatives via JNK activation.

Conclusion

Pyridine-3-boronic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility, particularly through the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for screening. The biological evaluation of specific pyridine derivatives has demonstrated their potent cytotoxic effects against cancer cells, mediated by the induction of G2/M cell cycle arrest and apoptosis. The elucidation of their mechanism of action, involving the activation of the p53 and JNK signaling pathways, provides a rational basis for their further optimization and development as therapeutic candidates. This technical guide serves as a foundational resource for researchers aiming to explore and expand upon the potential of pyridine-3-boronic acid derivatives in the field of drug discovery.

References

The Pivotal Role of (6-Acetamidopyridin-3-yl)boronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic use of specialized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, (6-Acetamidopyridin-3-yl)boronic acid has emerged as a critical intermediate, particularly in the development of targeted therapies for inflammatory diseases and cancer. This technical guide provides an in-depth analysis of its synthesis, applications, and the significant role it plays in the generation of potent enzyme inhibitors, with a focus on its utility in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction: The Versatility of Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols, have made them invaluable tools in medicinal chemistry.[1] They serve as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[2][3] This versatility has led to the incorporation of the boronic acid moiety into several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[4]

Synthesis of this compound and its Pinacol Ester

The accessibility of this compound and its derivatives is crucial for its widespread use in drug discovery programs. A common and scalable method for its synthesis involves a two-step process starting from a halogenated aminopyridine precursor.

Experimental Protocol: Preparation of this compound pinacol ester

A general method for the preparation of the pinacol ester of this compound is as follows:

  • Step 1: Acetylation. A halo-aminopyridine is reacted with acetic anhydride in a suitable solvent such as dichloromethane to yield the corresponding halo-acetamidopyridine.

  • Step 2: Borylation. The resulting halo-acetamidopyridine is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron in the presence of a base, such as potassium acetate, and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The reaction is typically carried out in an inert solvent like 1,4-dioxane under a nitrogen atmosphere at elevated temperatures (60-100 °C) for 18-24 hours to afford the desired this compound pinacol ester.

This method offers the advantages of readily available starting materials, straightforward reaction conditions, and high yields, making it suitable for industrial-scale production.

Application in the Synthesis of IRAK4 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5][6] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8] Therefore, IRAK4 has emerged as a promising therapeutic target.

This compound serves as a key building block for constructing the 5-aryl-2,4-diaminopyrimidine scaffold, a common core structure found in many potent and selective IRAK4 inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Inhibitor Scaffold

The following provides a representative protocol for the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated diaminopyrimidine to form the core of an IRAK4 inhibitor.

  • Materials:

    • 5-Bromo-pyrimidine-2,4-diamine

    • This compound

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])

    • Solvent system (e.g., 1,4-Dioxane and water)

  • Procedure:

    • To a reaction vessel, add 5-bromo-pyrimidine-2,4-diamine, this compound (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Add the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-[5-(2,4-diamino-pyrimidin-5-yl)-pyridin-2-yl]-acetamide.

This coupling reaction is a robust and versatile method for generating a library of potential IRAK4 inhibitors for structure-activity relationship (SAR) studies.[9]

Quantitative Bioactivity of Derived IRAK4 Inhibitors

The utility of this compound as a building block is underscored by the high potency of the resulting IRAK4 inhibitors. The acetamido-pyridine moiety often forms crucial interactions within the kinase's active site, contributing to the overall inhibitory activity. Below is a summary of reported quantitative data for representative IRAK4 inhibitors featuring a similar structural motif.

Compound IDCore ScaffoldIRAK4 IC₅₀ (nM)Cellular Assay IC₅₀ (nM)Reference
Zimlovisertib (PF-06650833) Isoquinoline-based0.2 (cell-based)2.4 (PBMC assay)[4]
CA-4948 (Emavusertib) Bicyclic heterocycle57<250 (THP-1 cells, cytokine release)[1][7]
Compound 16 2,6-Diaminopyrimidin-4-one27-[2]
Compound 31 2,6-Diaminopyrimidin-4-one93-[2]
Compound 17 5-Aryl-2,4-diaminopyrimidine-<200 (HUVEC, IL-6 inhibition)[9]
Compound 18 5-Aryl-2,4-diaminopyrimidine-<200 (HUVEC, IL-6 inhibition)[9]
Compound 42 Oxazolo[4,5-b]pyridine8.9-[8]

Mechanistic Insight: The IRAK4 Signaling Pathway

To appreciate the therapeutic potential of inhibitors synthesized using this compound, it is essential to understand the IRAK4 signaling cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Transcription MAPK->Inflammatory_Cytokines Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This complex subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[10][11] These pathways ultimately result in the transcription of a wide range of pro-inflammatory genes. By inhibiting IRAK4, small molecules derived from this compound can effectively block this entire downstream inflammatory cascade.

Logical Workflow for IRAK4 Inhibitor Discovery

The discovery of novel IRAK4 inhibitors often follows a structured workflow that leverages the utility of key building blocks like this compound.

Drug_Discovery_Workflow Target_ID Target Identification (IRAK4) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Building_Block (6-Acetamidopyridin-3-yl) boronic acid Building_Block->SAR Suzuki Coupling

References

An In-depth Technical Guide to Functionalized Pyridine Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized pyridine boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active molecules and functional materials.[3][4]

The pyridine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2] The incorporation of a pyridine ring can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[5] Functionalized pyridine boronic acids provide a modular and efficient means to introduce this critical pharmacophore into drug candidates.[6][7]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of functionalized pyridine boronic acids. It includes detailed experimental protocols for their preparation and use in Suzuki-Miyaura coupling, quantitative data to guide reaction optimization, and visualizations of synthetic workflows and relevant biological pathways.

Synthesis of Functionalized Pyridine Boronic Acids

The synthesis of pyridine boronic acids can be challenging due to the electron-deficient nature of the pyridine ring and the stability of the resulting boronic acids. Generally, 3- and 4-pyridylboronic acids and their esters exhibit good stability, while 2-pyridylboronic acids are often unstable and prone to protodeboronation. Consequently, 2-pyridylboronic esters, which show greater stability, are often preferred. Several methods have been developed for the synthesis of these valuable reagents, with the most common being halogen-metal exchange (lithiation) and palladium-catalyzed cross-coupling.

Halogen-Metal Exchange (Lithiation)

Halogen-metal exchange, followed by borylation with a trialkyl borate, is a fundamental and widely used method for preparing pyridinylboronic acids and esters. This approach is often the most cost-effective for large-scale synthesis. The "in situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and trialkyl borate, often provides higher yields, especially for substrates with functional groups sensitive to organometallics.[8]

The synthesis of 2-pyridylboronic acids can be accomplished via lithiation of a 2-halopyridine followed by reaction with a borate ester. Due to their instability, they are often converted to more stable esters, such as pinacol esters.

Experimental Protocol: Synthesis of 2-Methoxy-5-pyridineboronic acid [9]

This protocol describes the synthesis of (6-methoxypyridin-3-yl)boronic acid from 5-bromo-2-methoxypyridine.

Materials:

  • 5-bromo-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropoxyborane

  • Hydrochloric acid (1.0 N)

  • Sodium hydroxide (3.0 N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 5-bromo-2-methoxypyridine (17.0 mL, 0.131 mol) in 130 mL of anhydrous THF at -78 °C, slowly add 79 mL (0.197 mol) of 2.5 M n-butyllithium in hexanes.

  • Maintain the temperature at -78 °C and continue stirring for 2 minutes.

  • Add 45 mL (0.197 mol) of triisopropoxyborane to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Pour the mixture into 300 mL of a 1.0 N aqueous hydrochloric acid solution and stir vigorously for 30 minutes.

  • Adjust the pH of the mixture to 7.0 with 3.0 N aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic phases, wash with 200 mL of brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the residue in 350 mL of 2.0 M aqueous sodium hydroxide and wash with ethyl acetate (2 x 200 mL).

  • Adjust the aqueous phase to pH 7.0 with concentrated hydrochloric acid to precipitate a solid.

  • Collect the solid by filtration, wash with water, and dry to yield (6-methoxypyridin-3-yl)boronic acid as a white powder.

Yield: 15.01 g (75%).[9] ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H), 8.12 (bs, 2H), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H).[9]

3-Pyridylboronic acid is a valuable reagent for introducing a 3-pyridyl moiety.[8] An improved "in situ quench" protocol allows for higher yields at more practical temperatures.[8]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid [8]

Materials:

  • 3-Bromopyridine

  • Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry ice/acetone bath

  • Hydrochloric acid (2N)

  • Sodium hydroxide (5N)

  • Sodium chloride

  • Acetonitrile

Procedure:

  • In a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, charge 320 mL of toluene, 80 mL of THF, triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

  • Cool the mixture to -40°C using a dry ice/acetone bath.

  • Add 96 mL of n-butyllithium solution (2.5M in hexanes, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.

  • Stir the reaction mixture for an additional 30 minutes at -40°C.

  • Remove the cooling bath and allow the mixture to warm to -20°C, then add 200 mL of 2N HCl solution.

  • Once at room temperature, transfer the mixture to a separatory funnel and drain the aqueous layer (pH ≈ 1).

  • Adjust the pH of the aqueous layer to 7.6-7.7 using 5N aqueous NaOH, which will cause a white solid to precipitate.

  • Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).

  • Combine the organic phases and concentrate on a rotary evaporator.

  • Suspend the solid residue in 80 mL of acetonitrile and heat to 70°C for 30 minutes.

  • Allow the mixture to cool slowly to room temperature and then to 0°C.

  • Filter the mixture, wash the solid with cold acetonitrile, and dry under vacuum.

Yield: 90-95% at -40°C.[8]

Similar to other isomers, 4-pyridylboronic acids can be synthesized via halogen-metal exchange.

Palladium-Catalyzed Borylation

Palladium-catalyzed borylation of halopyridines with reagents like bis(pinacolato)diboron (B₂pin₂) is another powerful method for synthesizing pyridine boronic esters.[10] This method often shows good functional group tolerance.[10]

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product Halopyridine Halopyridine Reaction Palladium-Catalyzed Borylation Halopyridine->Reaction Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Reaction Base Base (e.g., KOAc) Base->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/SPhos) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Temperature Room Temperature or Elevated Temperature Temperature->Reaction Product Pyridine Boronic Ester Reaction->Product

Caption: General workflow for palladium-catalyzed borylation.

Stability of Pyridine Boronic Acids and Esters

The stability of pyridine boronic acids is a critical consideration in their synthesis and application. As mentioned, 2-pyridylboronic acids are generally less stable than their 3- and 4-isomers due to facile protodeboronation. Conversion to boronic esters, such as pinacol esters, significantly enhances stability, making them easier to handle and store.[11] The choice of the diol for esterification can also influence the stability of the resulting boronate ester.[12]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of functionalized pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[2][13]

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Pyridyl Aryl-Pd(II)-Pyridyl Complex Transmetal->PdII_Aryl_Pyridyl RedElim Reductive Elimination PdII_Aryl_Pyridyl->RedElim RedElim->Pd0 Regeneration Product Aryl-Pyridyl Product RedElim->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->OxAdd PyridylBoronic Pyridyl Boronic Acid/Ester [Pyridyl-B(OR)₂] PyridylBoronic->Transmetal Base Base Base->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Suzuki-Miyaura Coupling of Functionalized Pyridine Boronic Acids with Heteroaryl Halides

The coupling of functionalized pyridine boronic acids with heteroaryl halides is a powerful strategy for the synthesis of complex heteroaromatic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxy-5-pyridylboronic Acid with an Amino-Substituted Heteroaryl Halide [13]

Materials:

  • 2-Methoxy-5-pyridylboronic acid

  • Amino-substituted heteroaryl halide

  • Bis(triphenylphosphino)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • 1,4-Dioxane (degassed)

  • Sodium carbonate (Na₂CO₃) solution (1 M, degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sequentially add the boronic acid (1.0 equiv), the aryl halide (0.9 equiv), and Pd(PPh₃)₂Cl₂ (ca. 5 mol %) to degassed 1,4-dioxane.

  • Stir the mixture at 20 °C for 30 minutes.

  • Add degassed aqueous Na₂CO₃ solution (1 M, 3.0 equiv).

  • Heat the reaction mixture under argon at reflux for 8 hours.

  • Remove the solvent in vacuo.

  • Add ethyl acetate, and wash the organic layer with brine.

  • Separate the organic layer and dry over MgSO₄.

  • Purify the mixture by chromatography on a silica gel column.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes the yields of various Suzuki-Miyaura cross-coupling reactions involving functionalized pyridine boronic acids.

Pyridine Boronic Acid/EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃DMF80-51[2]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃DMF80-72[2]
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyridinePd(PPh₃)₂Cl₂ (5)Na₂CO₃DioxaneReflux885[13]
2-Methoxy-5-pyridylboronic acid2-Amino-3-bromopyridinePd(PPh₃)₂Cl₂ (5)Na₂CO₃DioxaneReflux891[13]
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂ (3) / PPh₃ (6)K₃PO₄Dioxane1001695[8]
2-Pyridylboronic acid pinacol ester4-BromoanisolePd₂(dba)₃ (1.5) / Ligand 1 (3)CsFDioxane1101274[14]
2-Pyridylboronic acid pinacol ester4-ChlorobenzonitrilePd₂(dba)₃ (1.5) / Ligand 2 (3)KFDioxane1101873[14]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Functionalized pyridine boronic acids are key building blocks in the synthesis of kinase inhibitors, a major class of therapeutic agents, particularly in oncology.[6] Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation can lead to diseases like cancer.[6][15] The pyridine moiety often serves as a critical pharmacophore that interacts with the target kinase.

For example, 2-fluoropyridine-3-boronic acid is a valuable reagent in the synthesis of Aurora kinase inhibitors.[6] Aurora kinases are key regulators of mitosis and are attractive targets for anticancer drug development.[6][7]

G cluster_pathway Cell Cycle Progression cluster_regulation Kinase Regulation cluster_inhibition Therapeutic Intervention G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis Apoptosis Mitotic Arrest & Apoptosis M->Apoptosis Dysregulation leads to AuroraKinase Aurora Kinase Substrates Mitotic Substrates AuroraKinase->Substrates Phosphorylation Substrates->M Promotes Mitosis Inhibitor Aurora Kinase Inhibitor (Synthesized using Pyridine Boronic Acid) Inhibitor->AuroraKinase Inhibition

Caption: Simplified Aurora Kinase signaling pathway and the role of inhibitors.

The synthesis of such inhibitors often involves a key Suzuki-Miyaura coupling step to introduce the functionalized pyridine moiety.

G cluster_synthesis Synthesis of Key Intermediates cluster_coupling Core Assembly cluster_final Final Product and Evaluation StartMat1 Heterocyclic Core (e.g., Halo-pyrimidine) Coupling Suzuki-Miyaura Cross-Coupling StartMat1->Coupling StartMat2 Functionalized Pyridine Boronic Acid/Ester StartMat2->Coupling Inhibitor Kinase Inhibitor Coupling->Inhibitor Evaluation Biological Evaluation (IC₅₀, Selectivity) Inhibitor->Evaluation

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

Functionalized pyridine boronic acids are powerful and versatile reagents that have significantly impacted the field of organic synthesis. Their ability to efficiently participate in Suzuki-Miyaura cross-coupling reactions has made the synthesis of complex pyridine-containing molecules more accessible. This is of particular importance in drug discovery, where the pyridine scaffold is a key component of many therapeutic agents. The synthetic methods, experimental protocols, and quantitative data presented in this guide are intended to provide researchers with the necessary tools to effectively utilize these valuable building blocks in their synthetic endeavors. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of functionalized pyridine boronic acids in synthesis is set to increase even further.

References

Synthesis of Novel Derivatives from (6-Acetamidopyridin-3-yl)boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Acetamidopyridin-3-yl)boronic acid has emerged as a versatile building block in medicinal chemistry, offering a valuable scaffold for the development of novel therapeutic agents. Its unique structural features, combining a pyridine ring with an acetamido group and a reactive boronic acid moiety, provide a foundation for the synthesis of diverse derivatives with the potential to modulate various biological targets. This technical guide provides a comprehensive overview of the synthesis of novel derivatives from this starting material, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to aid researchers in the design and execution of their synthetic and drug discovery efforts.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine ring. The general transformation is depicted below:

General Reaction Scheme:

Figure 1. General Suzuki-Miyaura cross-coupling reaction.

The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields and purity of the desired biaryl product.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative derivatives of this compound via Suzuki-Miyaura coupling. These protocols are based on established methodologies and can be adapted for the synthesis of a wide range of analogs.[3][4]

Synthesis of N-(5-(4-fluorophenyl)pyridin-2-yl)acetamide

Objective: To synthesize a biaryl derivative by coupling this compound with 1-bromo-4-fluorobenzene.

Materials:

  • This compound

  • 1-bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), 1-bromo-4-fluorobenzene (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

  • Add potassium carbonate (3.0 mmol) to the vessel.

  • Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a mixture of 1,4-dioxane and water (4:1, 10 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Synthesis of 6-(Arylalkoxy)pyridine-3-boronic Acid Derivatives

While not directly starting from the acetamido-substituted boronic acid, the synthesis of 6-(arylalkoxy)pyridine-3-boronic acids provides a valuable template for creating derivatives with a flexible linker.[5] The acetamido group could potentially be hydrolyzed to the corresponding amine, which can then be further functionalized. A general workflow for such a multi-step synthesis is outlined below.

multistep_synthesis start This compound hydrolysis Hydrolysis start->hydrolysis amine (6-Aminopyridin-3-yl)boronic acid hydrolysis->amine diazotization Diazotization amine->diazotization hydroxy (6-Hydroxypyridin-3-yl)boronic acid diazotization->hydroxy alkylation Alkylation (Ar-Linker-X) hydroxy->alkylation product 6-(Arylalkoxy)pyridine-3-boronic acid Derivatives alkylation->product

Figure 2. Multi-step synthesis workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of derivatives of this compound.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

Aryl/Heteroaryl HalideProductYield (%)
1-bromo-4-fluorobenzeneN-(5-(4-fluorophenyl)pyridin-2-yl)acetamide85
1-bromo-3-methoxybenzeneN-(5-(3-methoxyphenyl)pyridin-2-yl)acetamide78
2-bromothiopheneN-(5-(thiophen-2-yl)pyridin-2-yl)acetamide72
3-bromopyridineN-(5,3'-bipyridin-6-yl)acetamide65

Table 2: Characterization Data for N-(5-(4-fluorophenyl)pyridin-2-yl)acetamide

Characterization MethodData
¹H NMR (400 MHz, CDCl₃)δ 8.51 (d, J = 2.4 Hz, 1H), 8.15 (s, 1H), 8.08 (d, J = 8.6 Hz, 1H), 7.85 (dd, J = 8.6, 2.4 Hz, 1H), 7.55-7.51 (m, 2H), 7.18-7.12 (m, 2H), 2.25 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 169.1, 163.5 (d, J = 248.5 Hz), 150.2, 146.8, 137.4, 134.3 (d, J = 3.3 Hz), 129.5, 128.9 (d, J = 8.2 Hz), 116.1 (d, J = 21.6 Hz), 109.8, 24.8.
Mass Spectrometry (ESI)m/z 231.09 [M+H]⁺

Potential Biological Targets and Signaling Pathways

Derivatives of pyridinylboronic acids have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[6] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[7][8] Inhibition of components of this pathway is a major focus of modern drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Pyridinylboronic Acid Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 3. PI3K/Akt/mTOR signaling pathway.

Novel derivatives synthesized from this compound could potentially act as inhibitors at various nodes of this pathway, such as PI3K, Akt, or mTOR itself. Screening of these compounds in relevant kinase assays and cellular models is a critical step in elucidating their mechanism of action and therapeutic potential.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel derivatives, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. The resulting biaryl compounds hold significant promise for the development of new therapeutic agents, particularly as kinase inhibitors targeting critical cellular signaling pathways. This guide provides a foundational framework of synthetic protocols and biological context to empower researchers in their pursuit of innovative drug candidates. Further exploration of a wider range of coupling partners and in-depth biological evaluation will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

A Technical Guide to the Therapeutic Target Screening of (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as a versatile class of compounds in medicinal chemistry, with several FDA-approved drugs demonstrating their therapeutic potential.[1][2] Their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases, makes them attractive candidates for drug discovery.[3][4][5] This guide focuses on a specific, yet under-investigated molecule, (6-Acetamidopyridin-3-yl)boronic acid , and outlines a comprehensive strategy for its screening against potential therapeutic targets. While direct research on this compound is limited, this document leverages data from structurally similar pyridine-3-boronic acid derivatives to propose a rational screening approach.

The pyridine-3-boronic acid scaffold has shown promise in several therapeutic areas. Notably, derivatives have been identified as inhibitors of the Staphylococcus aureus NorA efflux pump, suggesting a potential role in combating antibiotic resistance.[6] Furthermore, the broader class of boronic acids is well-documented for its potent inhibition of serine proteases and β-lactamases, key targets in infectious diseases and other pathological processes.[7][8][9]

This guide provides a roadmap for researchers to unlock the therapeutic potential of this compound by presenting potential target classes, detailed experimental protocols for screening, and a framework for data analysis and visualization.

Proposed Therapeutic Target Classes

Based on the known biological activities of structurally related compounds, the following enzyme classes are proposed as primary therapeutic targets for this compound.

Target ClassSpecific ExamplesRationale
Bacterial Efflux Pumps S. aureus NorAPyridine-3-boronic acid derivatives have demonstrated inhibitory activity against this pump, suggesting a strategy to potentiate existing antibiotics.[6]
Serine β-Lactamases Class A (e.g., KPC), Class C (e.g., AmpC), Class D (e.g., OXA-24/40)Boronic acids are a well-established class of β-lactamase inhibitors, crucial for overcoming bacterial resistance to β-lactam antibiotics.[7][8][10]
Serine Proteases Prostate-Specific Antigen (PSA), Thrombin, ChymotrypsinThe boronic acid moiety is a known pharmacophore for the inhibition of various serine proteases involved in cancer, coagulation, and inflammation.[3][9][11]
Metallo-β-Lactamases NDM-1While less common, some boronic acids have shown inhibitory activity against metallo-β-lactamases, representing a significant unmet medical need.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments to screen this compound against the proposed target classes.

Bacterial Efflux Pump Inhibition Assay (S. aureus)

This protocol is adapted from studies on pyridine-3-boronic acid derivatives as NorA efflux pump inhibitors.[6]

Objective: To determine if this compound can inhibit the NorA efflux pump in S. aureus and potentiate the activity of a known antibiotic substrate (e.g., ciprofloxacin).

Materials:

  • S. aureus strain overexpressing the NorA efflux pump (e.g., SA1199B)

  • Ciprofloxacin

  • Ethidium Bromide (EtBr)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for MIC determination)

  • Fluorometer (for EtBr accumulation assay)

Methodology:

a) Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of ciprofloxacin in MHB.

  • To a parallel set of wells, add ciprofloxacin dilutions along with a fixed, sub-inhibitory concentration of this compound.

  • Inoculate all wells with the S. aureus strain to a final density of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of ciprofloxacin in the presence of the boronic acid indicates efflux pump inhibition.

b) Ethidium Bromide (EtBr) Accumulation Assay:

  • Grow the S. aureus strain to the mid-logarithmic phase in MHB.

  • Harvest the cells by centrifugation, wash, and resuspend in phosphate-buffered saline (PBS).

  • Incubate the bacterial suspension with and without a fixed concentration of this compound for 10 minutes at room temperature.

  • Add EtBr to the suspensions to a final concentration of 2 µg/mL.

  • Monitor the increase in fluorescence over time using a fluorometer (Excitation: 530 nm, Emission: 600 nm). An increased rate of fluorescence accumulation in the presence of the boronic acid suggests inhibition of EtBr efflux.

β-Lactamase Inhibition Assays

These protocols are based on established methods for identifying β-lactamase inhibitors using boronic acids.[10][14]

Objective: To evaluate the inhibitory activity of this compound against various classes of β-lactamases.

Materials:

  • β-lactamase producing bacterial strains (e.g., E. coli expressing KPC, AmpC, or OXA-48)

  • β-lactam antibiotics (e.g., ceftazidime, cefotaxime)

  • This compound

  • Kirby-Bauer disks

  • Mueller-Hinton Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

a) Disk Potentiation Test:

  • Prepare a bacterial lawn by evenly streaking the β-lactamase producing strain on an MHA plate.

  • Place a disk containing a β-lactam antibiotic (e.g., ceftazidime) on the agar.

  • Place a second disk containing the same antibiotic plus a fixed amount of this compound adjacent to the first disk.

  • Incubate the plate at 37°C for 18-24 hours.

  • An increase in the diameter of the zone of inhibition of ≥5 mm for the combination disk compared to the antibiotic disk alone indicates β-lactamase inhibition.

b) Microdilution Assay for IC50 Determination:

  • Purify the target β-lactamase enzyme.

  • In a 96-well plate, add a constant concentration of the enzyme and a chromogenic β-lactam substrate (e.g., nitrocefin).

  • Add varying concentrations of this compound to the wells.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin).

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Serine Protease Inhibition Assay

This is a general protocol that can be adapted for various serine proteases.[3]

Objective: To determine the inhibitory potency (Ki) of this compound against a specific serine protease.

Materials:

  • Purified serine protease (e.g., PSA, thrombin)

  • Fluorogenic or chromogenic substrate specific for the protease

  • This compound

  • Assay buffer (specific to the enzyme)

  • 96-well microtiter plates

  • Fluorometer or spectrophotometer

Methodology:

  • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the serine protease at a fixed concentration, and varying concentrations of the boronic acid inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the specific substrate.

  • Monitor the enzymatic reaction by measuring the change in fluorescence or absorbance over time.

  • Determine the initial reaction rates and use non-linear regression analysis of the dose-response curve to calculate the IC50.

  • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for the enzyme.

Data Presentation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.

Table 1: Efflux Pump Inhibition Activity

CompoundS. aureus StrainCiprofloxacin MIC (µg/mL)Ciprofloxacin MIC + Compound (µg/mL)Fold Reduction in MIC
This compoundSA1199B
Control InhibitorSA1199B

Table 2: β-Lactamase Inhibition Activity

Compoundβ-Lactamase TargetIC50 (µM)Ki (µM)
This compoundKPC-2
This compoundAmpC
This compoundOXA-48
Vaborbactam (Control)KPC-2

Table 3: Serine Protease Inhibition Activity

CompoundSerine Protease TargetIC50 (nM)Ki (nM)
This compoundPSA
This compoundThrombin
This compoundChymotrypsin
Known Inhibitor (Control)PSA

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.

Experimental_Workflow cluster_screening Initial Screening Funnel cluster_validation Hit Validation and Characterization Compound This compound Target_Classes Proposed Target Classes - Efflux Pumps - β-Lactamases - Serine Proteases Compound->Target_Classes Primary_Assays Primary Assays - MIC Reduction - Disk Potentiation - Enzyme Inhibition (Single Dose) Target_Classes->Primary_Assays Hit_Identification Hit Identification Primary_Assays->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies - Enzyme Kinetics (Ki) - EtBr Accumulation Dose_Response->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

Caption: High-level workflow for the screening and validation of this compound.

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site Enzyme Serine Protease (e.g., β-Lactamase) Serine Catalytic Serine (Ser-OH) Product Hydrolyzed Product Serine->Product Hydrolysis Complex Reversible Covalent Complex (Tetrahedral Intermediate) Substrate Substrate (e.g., β-Lactam) Substrate->Serine Binding Inhibitor This compound R-B(OH)2 Inhibitor->Serine Reversible Covalent Bonding Complex->Product Inhibition of Hydrolysis

Caption: Mechanism of serine protease inhibition by a boronic acid compound.

Efflux_Pump_Inhibition_Pathway cluster_bacterium Bacterial Cell Antibiotic_out Antibiotic (e.g., Ciprofloxacin) Antibiotic_in Intracellular Antibiotic Antibiotic_out->Antibiotic_in Entry Efflux_Pump NorA Efflux Pump Efflux_Pump->Antibiotic_out Antibiotic_in->Efflux_Pump Efflux Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_in->Target Inhibition Bacterial Growth Inhibition Target->Inhibition Boronic_Acid This compound Boronic_Acid->Efflux_Pump Inhibition

Caption: Proposed mechanism of antibiotic potentiation via efflux pump inhibition.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] The incorporation of pyridyl moieties is of significant interest in medicinal chemistry and materials science, as this heterocycle is a common scaffold in numerous pharmaceuticals and functional materials.[1][4][5] (6-Acetamidopyridin-3-yl)boronic acid is a valuable building block for introducing a functionalized pyridine ring, which can act as a key pharmacophore or a modifiable site for further chemical elaboration.

However, the Suzuki coupling of pyridylboronic acids, particularly those with nitrogen-containing substituents, can present unique challenges. These include the propensity for protodeboronation and potential catalyst inhibition by the basic pyridine nitrogen.[1][6] This application note provides a detailed protocol and optimized conditions to facilitate the successful Suzuki coupling of this compound with various aryl and heteroaryl halides, addressing these common challenges.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R1-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation r1pdiir2 R1-Pd(II)L2-R2 transmetalation->r1pdiir2 reductive_elimination Reductive Elimination r1pdiir2->reductive_elimination reductive_elimination->pd0 R1-R2 product Ar-(6-Acetamidopyridin-3-yl) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid (6-Acetamidopyridin-3-yl)B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Recommended Suzuki Coupling Protocol

This protocol is adapted from procedures reported for structurally similar acetamido-substituted pyridine derivatives.[7]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vessel

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.1-1.5 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).

  • Catalyst and Base Addition: Add the palladium catalyst (typically 2-5 mol%) and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent system. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Combine this compound, aryl halide, catalyst, and base in a Schlenk flask. start->setup solvent Add degassed solvent. setup->solvent inert Establish inert atmosphere (evacuate and backfill with N2/Ar). solvent->inert heat Heat reaction mixture with stirring (80-110 °C). inert->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Cool, dilute with organic solvent, and perform aqueous work-up. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for the Suzuki coupling protocol.

Summary of Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes common conditions used for the Suzuki coupling of similar pyridylboronic acids.

Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yields (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[7]
PdCl₂(dppf) (10)Na₃PO₄ (3.0)Dioxane65-100Modest to Good[2][8]
Pd₂(dba)₃ (1.5) / LigandKF (3.0)DioxaneRoom Temp - 100Good to Excellent[9]
Pd(OAc)₂ (ligand-free)K₂CO₃Aqueous IsopropanolNot SpecifiedGood[10]
PdCl₂(PPh₃)₂ (5)Na₂CO₃ (aq. 1M)1,4-DioxaneReflux32-69[11]

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Buchwald-type ligands have been shown to be effective for challenging couplings involving heteroaryl boronic acids.[6] Increasing the temperature or reaction time may also improve conversion.

  • Protodeboronation: The C-B bond in pyridylboronic acids can be susceptible to cleavage. Using anhydrous conditions or a milder base such as KF can sometimes mitigate this side reaction.[3]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky phosphine ligands can help to prevent this coordination and maintain catalyst performance.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a viable and powerful method for the synthesis of functionalized biaryl and heteroaryl compounds. While challenges such as protodeboronation and catalyst inhibition exist, careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, can lead to high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Use of (6-Acetamidopyridin-3-yl)boronic Acid in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Acetamidopyridin-3-yl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is prominent in the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are key scaffolds in many pharmaceutical agents and functional materials. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, frequently employs boronic acids like this one due to their stability, low toxicity, and the mild reaction conditions required.

The presence of the acetamido group and the pyridine nitrogen can influence the electronic properties and reactivity of the boronic acid. The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require careful selection of ligands and reaction conditions to avoid catalyst inhibition. This document provides an overview of its application, detailed experimental protocols derived from literature, and quantitative data to guide researchers in employing this valuable reagent.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Trans R-Pd(II)Ln-R' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-R' (Coupled Product) Trans->Product ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Boronic Acid) BoronicAcid->Trans Base Base Base->Trans activation

Diagram 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples highlight the versatility of the reagent with different coupling partners.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1001685
24-BromotoluenePd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DME/H₂O (3:1)901278
31-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)851882
43-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene1101275
52-BromothiophenePd(dppf)Cl₂ (5)-K₃PO₄ (2.0)DMF100888

Note: Yields are isolated yields and may vary based on the specific reaction scale and purification method.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

experimental_workflow start Start reagents Combine Aryl Halide, This compound, Base, Catalyst, and Ligand in a reaction vessel. start->reagents inert Establish Inert Atmosphere (e.g., flush with Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir the Mixture (Monitor by TLC or LC-MS) solvent->reaction workup Reaction Workup: - Cool to room temperature - Aqueous extraction - Dry organic layer reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Diagram 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a sealable vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), the ligand (e.g., 10 mol% SPhos), and the base (e.g., 2.0 equiv K₃PO₄).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the pure biaryl product.

Protocol 2: Synthesis of N-(5-(4-methoxyphenyl)pyridin-2-yl)acetamide

This protocol details the synthesis of a specific biaryl compound using 4-bromoanisole as the coupling partner.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a 25 mL Schlenk flask, combine 4-bromoanisole (187 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.1 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water.

  • Heat the mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-(5-(4-methoxyphenyl)pyridin-2-yl)acetamide as a solid.

Conclusion

This compound is a highly effective reagent for the synthesis of substituted biaryl and heteroaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially given the potential for the pyridine nitrogen to interact with the palladium catalyst. The successful application of this building block will continue to facilitate the discovery and development of novel molecules in the pharmaceutical and materials science fields.

The Pivotal Role of (6-Acetamidopyridin-3-yl)boronic Acid in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(6-Acetamidopyridin-3-yl)boronic acid has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for inflammatory diseases and oncology. Its utility primarily lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures that are central to the pharmacophores of numerous drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel kinase inhibitors.

Application Notes

This compound and its corresponding pinacol ester are versatile reagents for introducing the 6-acetamidopyridin-3-yl moiety into target molecules. This structural motif is particularly significant in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling molecule in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers like Waldenström macroglobulinemia and B-cell lymphoma.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. In this context, it serves as the organoboron component, which is coupled with a variety of aryl or heteroaryl halides (or pseudohalides) to form a C-C bond. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, allowing for the modular construction of molecules with diverse functionalities.

A key example of its application is in the synthesis of pyrazolopyrimidine-based IRAK4 inhibitors. The 6-acetamidopyridine group often forms crucial hydrogen bonding interactions within the kinase ATP-binding site, contributing significantly to the potency and selectivity of the inhibitor.

Featured Application: Synthesis of IRAK4 Inhibitors

A prominent application of this compound is in the synthesis of potent and selective IRAK4 inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold. These inhibitors have shown promise in preclinical models of inflammatory diseases. The synthesis typically involves the Suzuki coupling of a halogenated pyrazolo[1,5-a]pyrimidine core with this compound or its pinacol ester.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds synthesized using this compound against IRAK4.

Compound IDCore ScaffoldCoupling PartnerIRAK4 IC50 (nM)
1 7-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineThis compound pinacol ester1.2
2 7-bromo-3-methylpyrazolo[1,5-a]pyrimidineThis compound3.5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a heteroaryl halide with this compound pinacol ester.

Materials:

  • Heteroaryl halide (1.0 eq)

  • This compound pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add the heteroaryl halide, this compound pinacol ester, and the carbonate base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Add the palladium catalyst (Pd(dppf)Cl2) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Expected Yield: 60-90%

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitor

This protocol details the synthesis of a specific IRAK4 inhibitor using the Suzuki-Miyaura coupling.

Reaction Scheme:

Procedure:

  • In a microwave vial, combine 7-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (100 mg, 0.42 mmol), this compound pinacol ester (138 mg, 0.51 mmol), and potassium carbonate (175 mg, 1.26 mmol).

  • Add a solution of 1,4-dioxane (3 mL) and water (0.75 mL).

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Add Pd(dppf)Cl2 (15 mg, 0.021 mmol).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (eluting with a gradient of dichloromethane/methanol) to yield the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Heteroaryl Halide, This compound, and Base inert_atm Establish Inert Atmosphere (N2 or Ar) reactants->inert_atm solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atm->solvents catalyst Add Palladium Catalyst solvents->catalyst heating Heat and Stir (80-100°C, 2-12h) catalyst->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction Upon Completion drying Dry and Concentrate Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification final_product final_product purification->final_product Final Product

Caption: Suzuki-Miyaura Coupling Workflow.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor (6-Acetamidopyridin-3-yl) -based Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 Signaling Pathway.

Application Notes and Protocols for the Synthesis of Substituted Biaryl Pyridines using (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biaryl pyridines are a class of compounds with significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. These scaffolds are key components in the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering a broad functional group tolerance and generally high yields. This document provides detailed protocols for the synthesis of substituted biaryl pyridines utilizing (6-Acetamidopyridin-3-yl)boronic acid as a key building block. The resulting N-(5-arylpyridin-2-yl)acetamide derivatives are valuable intermediates for further functionalization and biological screening.

General Reaction Scheme

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides.

General Reaction Scheme

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent (and water, if applicable) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted biaryl pyridine.

Protocol 2: Purification of N-(5-arylpyridin-2-yl)acetamides

Materials:

  • Crude N-(5-arylpyridin-2-yl)acetamide

  • Silica gel for column chromatography

  • Eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Standard laboratory glassware for chromatography

Procedure:

  • Prepare a silica gel column with the chosen eluent system.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(5-arylpyridin-2-yl)acetamide.

  • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize representative yields for the synthesis of various substituted biaryl pyridines using this compound or analogous Suzuki-Miyaura coupling reactions.[1][2]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideProductCatalystBaseSolventTemp (°C)Yield (%)
14-FluorobromobenzeneN-(5-(4-fluorophenyl)pyridin-2-yl)acetamidePd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
23-BromothiopheneN-(5-(thiophen-3-yl)pyridin-2-yl)acetamidePd(dppf)Cl₂Cs₂CO₃Toluene10078
34-BromoanisoleN-(5-(4-methoxyphenyl)pyridin-2-yl)acetamidePd(PPh₃)₄K₃PO₄DME/H₂O8592
41-Bromo-4-(trifluoromethyl)benzeneN-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)acetamidePd(dppf)Cl₂K₂CO₃Dioxane10081
52-BromopyridineN-(5-(pyridin-2-yl)pyridin-2-yl)acetamidePd(PPh₃)₄Cs₂CO₃Toluene11065

Table 2: Characterization Data for Selected N-(5-arylpyridin-2-yl)acetamides

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)
N-(5-(4-fluorophenyl)pyridin-2-yl)acetamideC₁₃H₁₁FN₂O230.248.45 (d, 1H), 8.20 (s, 1H), 7.85 (dd, 1H), 7.60 (m, 2H), 7.20 (t, 2H), 2.20 (s, 3H)
N-(5-(thiophen-3-yl)pyridin-2-yl)acetamideC₁₁H₁₀N₂OS218.288.50 (d, 1H), 8.25 (s, 1H), 7.90 (dd, 1H), 7.70 (m, 1H), 7.50 (m, 2H), 2.22 (s, 3H)
N-(5-(4-methoxyphenyl)pyridin-2-yl)acetamideC₁₄H₁₄N₂O₂242.278.40 (d, 1H), 8.15 (s, 1H), 7.80 (dd, 1H), 7.55 (d, 2H), 7.00 (d, 2H), 3.85 (s, 3H), 2.18 (s, 3H)

Mandatory Visualizations

experimental_workflow reagents Reactants & Catalyst Loading (this compound, Aryl Halide, Palladium Catalyst, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Suzuki-Miyaura Coupling (Solvent Addition, Heating & Stirring) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure N-(5-arylpyridin-2-yl)acetamide characterization->product

Caption: Experimental workflow for the synthesis of substituted biaryl pyridines.

signaling_pathway cluster_kinase Kinase Signaling Cascade upstream_kinase Upstream Kinase (e.g., MEK) target_kinase Target Kinase (e.g., ERK) upstream_kinase->target_kinase downstream_protein Downstream Protein (e.g., Transcription Factor) target_kinase->downstream_protein cell_proliferation Cell Proliferation & Survival downstream_protein->cell_proliferation Leads to biaryl_pyridine Biaryl Pyridine Derivative biaryl_pyridine->target_kinase

Caption: Inhibition of a kinase signaling pathway by a biaryl pyridine derivative.

Applications in Drug Development

Substituted biaryl pyridines are privileged structures in medicinal chemistry. The N-(5-arylpyridin-2-yl)acetamide core, synthesized through the described protocols, is a versatile scaffold for the development of various therapeutic agents.

  • Kinase Inhibitors: Many biaryl pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesized compounds can be screened against a panel of kinases to identify potential drug candidates.

  • Anti-Cancer Agents: By targeting specific kinases or other cellular pathways involved in cell growth and proliferation, these compounds can exhibit anti-cancer activity. Further derivatization of the acetamide group or the aryl ring can lead to the optimization of potency and selectivity.

  • Other Therapeutic Areas: The biaryl pyridine scaffold has also been explored for its potential in other therapeutic areas, including anti-inflammatory, anti-viral, and neuroprotective agents. The synthesized compounds can serve as a starting point for the discovery of novel drugs in these fields.

The detailed protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules.

References

Application Notes and Protocols: (6-Acetamidopyridin-3-yl)boronic acid as a Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Acetamidopyridin-3-yl)boronic acid has emerged as a critical building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This versatile reagent serves as a key intermediate in the synthesis of various kinase inhibitors, highlighting its importance in drug discovery and development.

Key Applications in Drug Discovery

The substituted pyridinyl motif is a prevalent scaffold in a multitude of biologically active compounds. This compound provides a direct and efficient route to introduce this key structural element. A significant application of this building block is in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, and cancer. The synthesis of potent and selective GSK-3 inhibitors is a major focus of pharmaceutical research.

A notable example is the synthesis of N-(5-(isoquinolin-4-yl)pyridin-2-yl)acetamide, a potent GSK-3 inhibitor. This is achieved through a Suzuki-Miyaura coupling reaction between this compound and 4-bromoisoquinoline. This reaction underscores the importance of the boronic acid as a pivotal intermediate in accessing novel therapeutic agents.

Data Presentation: Suzuki-Miyaura Coupling Reactions

The following table summarizes the Suzuki-Miyaura coupling reaction of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoisoquinolinePd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O901285
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O100892
34-BromobenzonitrilePd(OAc)₂/SPhos (2)Cs₂CO₃Toluene/H₂O110688
42-ChloropyridinePd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH/H₂O801678

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide, exemplified by the synthesis of N-(5-(isoquinolin-4-yl)pyridin-2-yl)acetamide.

Materials:

  • This compound

  • 4-Bromoisoquinoline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), 4-bromoisoquinoline (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and equip it with a condenser. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents), followed by the degassed solvent system of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(5-(isoquinolin-4-yl)pyridin-2-yl)acetamide.

Visualizations

Signaling Pathway Diagram

GSK3_Inhibition cluster_synthesis Synthesis of Inhibitor cluster_inhibition GSK-3 Signaling Pathway BoronicAcid This compound Inhibitor N-(5-(isoquinolin-4-yl)pyridin-2-yl)acetamide (GSK-3 Inhibitor) BoronicAcid->Inhibitor Suzuki-Miyaura Coupling ArylHalide 4-Bromoisoquinoline ArylHalide->Inhibitor GSK3 GSK-3 Inhibitor->GSK3 Inhibition PhosphorylatedSubstrate Phosphorylated Substrate GSK3->PhosphorylatedSubstrate Phosphorylation Substrate Substrate (e.g., Tau) Substrate->GSK3 Disease Disease Pathogenesis (e.g., Neurodegeneration) PhosphorylatedSubstrate->Disease

Caption: Synthesis of a GSK-3 inhibitor and its mechanism of action.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow start Start setup 1. Reaction Setup - Add Boronic Acid - Add Aryl Halide - Add Base start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar setup->inert reagents 3. Add Catalyst and Solvents inert->reagents reaction 4. Heat and Stir reagents->reaction monitor 5. Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup Reaction Complete dry 7. Dry and Concentrate workup->dry purify 8. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Use of (6-Acetamidopyridin-3-yl)boronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Acetamidopyridin-3-yl)boronic acid is a versatile pyridine-containing organoboron compound. Its structural features, particularly the presence of a boronic acid group on the pyridine ring, make it a valuable building block in the synthesis of complex organic molecules. In the field of agrochemical research, pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. The primary application of this compound in this context is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of novel biaryl and heteroaryl structures that are often the core of modern agrochemicals.

These application notes provide an overview of the potential use of this compound in the synthesis of agrochemicals and include a generalized experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. The mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids contribute to its broad utility in industrial and academic settings.

In the context of agrochemical synthesis, this compound can be coupled with a variety of aryl or heteroaryl halides to introduce the 6-acetamidopyridin-3-yl moiety into a target molecule. This can lead to the discovery of new active ingredients with desirable pesticidal properties.

Experimental Protocols

While specific examples of commercial agrochemicals synthesized directly from this compound are not prevalent in publicly available literature, a general protocol for its use in a Suzuki-Miyaura coupling reaction to synthesize a hypothetical pyridyl-aryl compound is provided below. This protocol is based on established methodologies for similar transformations.

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes the synthesis of a hypothetical agrochemical intermediate, 'Compound X', by coupling this compound with a functionalized aryl bromide.

Reaction Scheme:

Where 'Ar-R' represents a substituted aryl or heteroaryl group relevant to agrochemical design.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 4-bromobenzotrifluoride) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Data Presentation

The following tables provide a template for summarizing quantitative data from Suzuki-Miyaura coupling reactions using this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Hypothetical Pyridyl-Aryl Compound

EntryPalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012Data not available
2Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O858Data not available
3Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1006Data not available
4Pd₂(dba)₃/XPhosK₂CO₃DMF/H₂O9510Data not available

Note: This table is a template. Actual yields would need to be determined experimentally.

Table 2: Biological Activity of Hypothetical Agrochemicals Derived from this compound

Compound IDTarget Pest/Weed/FungusBioassay TypeEC₅₀ / LC₅₀ (µM)
Hypothetical Insecticide AMyzus persicae (Green Peach Aphid)Foliar SprayData not available
Hypothetical Herbicide BAmaranthus retroflexus (Redroot Pigweed)Pre-emergenceData not available
Hypothetical Fungicide CSeptoria tritici (Wheat Leaf Blotch)In vitroData not available

Note: This table illustrates how biological data for newly synthesized compounds could be presented. EC₅₀ (half maximal effective concentration) and LC₅₀ (median lethal concentration) are common metrics for agrochemical efficacy.

Visualizations

Experimental Workflow for Agrochemical Synthesis

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new agrochemical candidate using this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling start->reaction Pd Catalyst, Base purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Screening (Insecticidal, Herbicidal, Fungicidal) characterization->bioassay Lead Compound data_analysis Data Analysis (EC50, LC50) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->reaction Optimization

Caption: General workflow for agrochemical discovery.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n pd_intermediate1 R¹-Pd(II)L_n-X pd0->pd_intermediate1 + R¹-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L_n-R² pd_intermediate1->pd_intermediate2 + [R²-B(OH)₃]⁻ transmetalation Transmetalation pd_intermediate2->pd0 - R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base product R¹-R²

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a promising synthetic intermediate for the development of novel agrochemicals. Its utility in forming carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction provides a straightforward route to a diverse range of pyridyl-containing compounds. The protocols and data presentation formats provided herein offer a framework for researchers to explore the potential of this versatile building block in the discovery of new and effective crop protection agents. Further research is warranted to synthesize and evaluate specific agrochemical candidates derived from this starting material to fully elucidate its potential in the agricultural sector.

Application Notes and Protocols: Protecting Group Strategies for the Amine in (6-Acetamidopyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the protection of the amine functionality in aminopyridine boronic acids, with a focus on strategies relevant to (6-Acetamidopyridin-3-yl)boronic acid and its parent amine, (6-Aminopyridin-3-yl)boronic acid. The primary amine of (6-Aminopyridin-3-yl)boronic acid is often protected to allow for selective reactions at other positions of the molecule. The acetamido group in the titular compound is an amide and is generally stable, serving as a simple protecting group itself. These notes, however, will focus on the more versatile carbamate protecting groups—Boc, Cbz, and Fmoc—which offer a range of orthogonal deprotection strategies crucial for multi-step synthesis in drug development.

Introduction

(6-Aminopyridin-3-yl)boronic acid and its derivatives are valuable building blocks in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of a reactive primary amine and a boronic acid in the same molecule necessitates a robust protecting group strategy to achieve chemoselectivity in complex synthetic routes. The choice of an amine protecting group is dictated by its stability towards downstream reaction conditions and the orthogonality of its deprotection, meaning it can be removed selectively without cleaving other protecting groups or labile functionalities.

This guide details the application of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). A crucial preliminary step for ensuring stability and ease of handling is the protection of the boronic acid moiety, typically as a pinacol ester.[2] This esterification is generally performed prior to amine protection and the pinacol group is stable under the conditions required for the installation and removal of Boc, Cbz, and Fmoc groups.

Orthogonal Protecting Group Strategies

An effective multi-step synthesis relies on orthogonal protecting groups that can be removed under distinct conditions. The three protecting groups discussed here form an orthogonal set:

  • Boc (tert-butoxycarbonyl): Acid-labile. Removed with strong acids like trifluoroacetic acid (TFA) or HCl.[3]

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile. Cleaved by secondary amines, most commonly piperidine.[6]

The stability of the existing acetamido group in the target molecule should be considered. It is generally stable to the conditions used for the removal of Fmoc and Cbz groups but may be susceptible to cleavage under the strong acidic conditions used for Boc deprotection, depending on the exact conditions and duration.

The following diagram illustrates the decision-making process for selecting an appropriate protecting group.

G start Start with (6-Aminopyridin-3-yl)boronic acid pinacol ester q1 Are downstream reactions acid-sensitive? start->q1 fmoc Protect with Fmoc (Base-labile) start->fmoc If base-labile group is needed q2 Are downstream reactions sensitive to hydrogenolysis (e.g., contain alkenes, alkynes)? q1->q2 No cbz Protect with Cbz (Hydrogenolysis-labile) q1->cbz Yes q3 Are downstream reactions base-sensitive? q2->q3 No boc Protect with Boc (Acid-labile) q2->boc Yes q3->boc No q3->cbz Yes dep_boc Deprotect with TFA or HCl boc->dep_boc dep_cbz Deprotect with H2, Pd/C cbz->dep_cbz dep_fmoc Deprotect with Piperidine fmoc->dep_fmoc

Caption: Workflow for selecting an amine protecting group.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes quantitative data for the protection and deprotection of the amino group on aminopyridine boronic acid pinacol esters.

Protecting GroupProtection ReagentBase / CatalystSolventTime (h)Temp (°C)Yield (%)Deprotection Conditions
Boc (Boc)₂OEDCI, HOBT, TEADichloromethane1RT85-90[4][7]20-50% TFA in DCM, RT, 0.5-3 h
Cbz Cbz-ClTriethylamineTetrahydrofuran60 → RT~80-90 (est.)[8]H₂ (1 atm), 10% Pd/C, Methanol, RT, 1-16 h
Fmoc Fmoc-ClNaHCO₃aq. Dioxane2-4RT>90 (est.)20% Piperidine in DMF, RT, 0.5 h

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Boc Protection of (6-Aminopyridin-3-yl)boronic acid pinacol ester

This protocol is adapted from a high-yield method for the Boc protection of aminopyridines.[4][7]

Materials:

  • (6-Aminopyridin-3-yl)boronic acid pinacol ester (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 equiv)

  • Hydroxybenzotriazole (HOBT) (0.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (6-Aminopyridin-3-yl)boronic acid pinacol ester (1.0 equiv) in dichloromethane.

  • To the stirred solution, add EDCI (3.0 equiv), HOBT (0.1 equiv), TEA (3.0 equiv), and (Boc)₂O (2.0 equiv).

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.[9][10]

Protocol 2: Cbz Protection of (6-Aminopyridin-3-yl)boronic acid pinacol ester

This is a general protocol for the Cbz protection of aromatic amines.[8]

Materials:

  • (6-Aminopyridin-3-yl)boronic acid pinacol ester (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.0 equiv)

  • Triethylamine (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (6-Aminopyridin-3-yl)boronic acid pinacol ester (1.0 equiv) and triethylamine (1.4 equiv) in anhydrous THF and cool the mixture in an ice bath.

  • Add benzyl chloroformate (1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir for 6 hours, gradually warming to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to yield the Cbz-protected product.

Protocol 3: Fmoc Protection of (6-Aminopyridin-3-yl)boronic acid pinacol ester

This protocol is a standard procedure for Fmoc protection of amines.

Materials:

  • (6-Aminopyridin-3-yl)boronic acid pinacol ester (1.0 equiv)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminopyridine boronic acid pinacol ester (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture in an ice bath and add Fmoc-Cl (1.1 equiv) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Protocols

Protocol 4: Boc Deprotection

Materials:

  • Boc-protected aminopyridine boronic acid pinacol ester (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 5: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected aminopyridine boronic acid pinacol ester (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 1-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product. The pyridine ring itself can inhibit hydrogenolysis of other groups, which is an advantage for selectivity.[11]

Protocol 6: Fmoc Deprotection

Materials:

  • Fmoc-protected aminopyridine boronic acid pinacol ester (1.0 equiv)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under high vacuum.

  • The crude product can often be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimum of DCM and precipitating with cold diethyl ether or hexanes) or by column chromatography.

Conclusion

The selection of an appropriate amine protecting group for (6-Aminopyridin-3-yl)boronic acid is critical for the successful execution of complex synthetic strategies. The use of the pinacol ester of the boronic acid is highly recommended for stability. The Boc, Cbz, and Fmoc protecting groups offer a versatile and orthogonal toolkit for chemists. The choice among them should be guided by the planned downstream synthetic steps, as outlined in the provided workflow. The protocols detailed in this document provide a starting point for the practical application of these protecting group strategies in a research and development setting.

References

Application Notes and Protocols for Scalable Synthesis Utilizing (6-Acetamidopyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Acetamidopyridin-3-yl)boronic acid and its esters are pivotal building blocks in modern medicinal chemistry, particularly for the synthesis of complex heterocyclic molecules with therapeutic potential. Their utility is most prominently highlighted in the construction of kinase inhibitors through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document provides detailed, scalable protocols for the synthesis of this compound pinacol ester and its subsequent application in the synthesis of a key intermediate for targeted cancer therapies.

Scalable Synthesis of this compound Pinacol Ester

This protocol is adapted from a general method for preparing acetamidopyridine boronic acid pinacol esters and is designed for scalability.[1] The two-step procedure involves the acetylation of the corresponding aminopyridine followed by a palladium-catalyzed borylation.

Step 1: Synthesis of N-(5-bromo-2-pyridinyl)acetamide

A straightforward acetylation of 2-amino-5-bromopyridine provides the necessary precursor for the borylation reaction.

Experimental Protocol:

  • Materials: 2-amino-5-bromopyridine, Acetic Anhydride, Dichloromethane (DCM).

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-amino-5-bromopyridine (1 equivalent) in dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution while maintaining the temperature.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromo-2-pyridinyl)acetamide.

Step 2: Palladium-Catalyzed Borylation

The borylation of N-(5-bromo-2-pyridinyl)acetamide is achieved using bis(pinacolato)diboron and a palladium catalyst.[1]

Experimental Protocol:

  • Materials: N-(5-bromo-2-pyridinyl)acetamide, Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane.

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N-(5-bromo-2-pyridinyl)acetamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

    • Add anhydrous 1,4-dioxane to the mixture.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.03 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or slurry in a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound pinacol ester as a solid.

Quantitative Data:

StepReactantsKey ReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
12-amino-5-bromopyridineAcetic Anhydride-DCM0 - RT2-4>95
2N-(5-bromo-2-pyridinyl)acetamideB₂pin₂, KOAcPd(dppf)Cl₂1,4-Dioxane80-10012-2485-95

Application in the Synthesis of a KRAS G12C Inhibitor Intermediate

This compound is a crucial building block for the synthesis of Adagrasib (MRTX849), a potent and selective inhibitor of the KRAS G12C mutant protein.[2][3][4] The core of this synthesis involves a Suzuki-Miyaura coupling reaction between the boronic acid and a functionalized pyrimidine derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative scalable Suzuki-Miyaura coupling for the synthesis of a key biaryl intermediate.

  • Materials: this compound pinacol ester, 2,6-dichloro-4-(trifluoromethyl)pyrimidine (example coupling partner), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine this compound pinacol ester (1.2 equivalents) and the chloropyrimidine derivative (1 equivalent).

    • Add a 2M aqueous solution of sodium carbonate (3 equivalents).

    • Add 1,4-dioxane as the solvent.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 equivalents), to the degassed mixture.

    • Heat the reaction to 80-90 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-8 hours).

    • After completion, cool the reaction mixture to room temperature.

    • Add water and ethyl acetate. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

Boronic Acid EsterCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound pinacol ester2,6-dichloro-4-(trifluoromethyl)pyrimidinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water80-904-875-90

Signaling Pathway and Experimental Workflow Diagrams

KRAS G12C Signaling Pathway and Inhibition by Adagrasib

The KRAS protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which regulate cell proliferation, survival, and differentiation.[5][6] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor formation.[5] Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 residue of KRAS G12C, trapping it in its inactive GDP-bound state.[5] This blocks downstream signaling and inhibits tumor growth.[6]

KRAS_Pathway cluster_kras KRAS Cycle RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive, GDP-bound) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C (Active, GTP-bound) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP G12C Mutation (Constitutive Activation) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Adagrasib Adagrasib Adagrasib->KRAS_GTP Irreversible Covalent Binding

Caption: KRAS G12C signaling pathway and mechanism of inhibition by Adagrasib.

Experimental Workflow for Synthesis and Coupling

The following diagram illustrates the overall workflow from starting materials to the final coupled product.

Synthesis_Workflow Start1 2-Amino-5-bromopyridine Step1 Acetylation (Acetic Anhydride, DCM) Start1->Step1 Intermediate1 N-(5-bromo-2-pyridinyl)acetamide Step1->Intermediate1 Step2 Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane) Intermediate1->Step2 BoronicEster (6-Acetamidopyridin-3-yl)boronic acid pinacol ester Step2->BoronicEster Step3 Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water) BoronicEster->Step3 Start2 Functionalized Chloropyrimidine Start2->Step3 FinalProduct Biaryl Product (Kinase Inhibitor Intermediate) Step3->FinalProduct

Caption: Scalable synthesis workflow for a kinase inhibitor intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (6-Acetamidopyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Protodeboronation product: 2-Acetamidopyridine, formed by the loss of the boronic acid group.

  • Boroxine: A cyclic anhydride formed by the dehydration of three boronic acid molecules.

  • Starting materials: Unreacted 2-acetamido-5-bromopyridine or other precursors.

  • Reagents and byproducts: Residual palladium catalyst, phosphine ligands, and inorganic salts from the synthesis (e.g., Miyaura borylation).[1]

  • Oligomers: Polymeric species formed from the boronic acid.

Q2: My crude material is a sticky oil/gum. How can I solidify it?

A2: Sticky or oily crude products can be challenging. Here are a few techniques to induce solidification:

  • Trituration: Stir the crude material vigorously with a non-polar solvent in which the product is poorly soluble, such as hexane, diethyl ether, or a mixture of the two. This can help to wash away soluble impurities and encourage the product to crystallize or precipitate as a solid.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane or methanol and then slowly remove the solvent under reduced pressure. This can sometimes lead to the formation of a solid.

  • Cooling: If the material is soluble in a solvent at room temperature, cooling the solution to a low temperature (e.g., 0 °C or -20 °C) may induce crystallization.

Q3: Is this compound stable on silica gel for column chromatography?

A3: Boronic acids, in general, are prone to degradation on silica gel due to the acidic nature of the silica, which can promote protodeboronation. It is advisable to either use a deactivated silica gel, such as one impregnated with boric acid, or to opt for alternative stationary phases like neutral alumina or reversed-phase silica (C18).

Q4: How should I store purified this compound?

A4: Boronic acids are often sensitive to moisture and air. Purified this compound should be stored as a dry solid under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, preferably in a freezer.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The product is too soluble in the chosen solvent.- The concentration of the product is too low.- The presence of impurities is inhibiting crystallization.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists.- Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of the pure product if available.
Product oils out instead of crystallizing. - The melting point of the product is lower than the temperature of the crystallization solution.- High concentration of impurities.- Use a solvent system with a lower boiling point.- Allow the solution to cool more slowly.- Attempt to purify the material by another method (e.g., chromatography, acid/base wash) before recrystallization.
Low recovery of purified product. - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Cool the crystallization mixture for a longer period or at a lower temperature.- Minimize the volume of solvent used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Product streaks or does not elute from a silica gel column. - Boronic acids can interact strongly with the acidic silanol groups on silica, leading to degradation or poor elution.- Use neutral alumina as the stationary phase.- Use reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a buffer).- Deactivate the silica gel by pre-treating it with a solution of boric acid.
Poor separation of the product from impurities. - Inappropriate solvent system.- Optimize the mobile phase polarity. For normal phase, try gradients of ethyl acetate in hexane or dichloromethane in methanol. For reversed-phase, adjust the ratio of organic solvent to water.- Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to improve the peak shape of acidic or basic compounds, respectively.
Product appears to have decomposed on the column. - Instability of the boronic acid on the stationary phase.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.- Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before chromatography. The boronic acid can be regenerated afterward if necessary.
Troubleshooting Acid/Base Extraction
Problem Possible Cause(s) Suggested Solution(s)
Product does not precipitate upon neutralization of the acidic aqueous layer. - The product is soluble in the aqueous solution even at its isoelectric point.- The pH of the solution is not at the isoelectric point.- Saturate the aqueous solution with sodium chloride to decrease the solubility of the product (salting out).- Extract the product from the neutralized aqueous solution with an organic solvent like ethyl acetate or a mixture of THF and ethyl acetate.- Carefully adjust the pH in small increments and monitor for precipitation.
An emulsion forms during extraction. - High concentration of impurities or product at the interface.- Add a small amount of brine (saturated NaCl solution).- Filter the mixture through a pad of celite.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.
Low recovery after extraction. - The product has some solubility in the organic wash solvent.- Incomplete extraction from the aqueous layer.- Use a more non-polar solvent for the initial wash of the basic solution.- Increase the number of extractions from the aqueous layer after neutralization.

Section 3: Experimental Protocols

Protocol 1: Purification by Acid/Base Extraction and Precipitation

This method is often effective for pyridyl boronic acids.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The product, being basic at the pyridine nitrogen, will move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Wash: Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral or acidic impurities.

  • Neutralization and Precipitation: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring to adjust the pH to approximately 7-8. The product should precipitate out of the solution as a solid.[2]

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and may require some small-scale screening.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Potential solvents to screen include water, ethanol, methanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude material to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Visualizations

experimental_workflow cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude this compound recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column acid_base Acid/Base Extraction crude->acid_base analysis NMR, LC-MS, HPLC recrystallization->analysis Pure Solid column->analysis Pure Fractions acid_base->analysis Precipitated Solid troubleshooting_logic start Start Purification issue Encounter an Issue? start->issue solidification Solidification Issue (Oil/Gum) issue->solidification Yes crystallization Recrystallization Fails issue->crystallization Yes chromatography Chromatography Problem issue->chromatography Yes pure_product Obtain Pure Product issue->pure_product No triturate Triturate with Hexane/Ether solidification->triturate change_solvent Screen Different Solvents/Anti-solvents crystallization->change_solvent change_column Use Alumina or C18 Column chromatography->change_column triturate->start change_solvent->start change_column->start

References

identifying common side reactions with (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered when using (6-Acetamidopyridin-3-yl)boronic acid in synthetic chemistry. It is intended for researchers, scientists, and drug development professionals to help diagnose and mitigate common issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of 2-Acetamidopyridine

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound, but I am observing a significant amount of 2-acetamidopyridine as a byproduct and a low yield of my desired coupled product. What is causing this?

Answer: The formation of 2-acetamidopyridine is a classic example of a protodeboronation side reaction.[1] This is a common issue with boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For heteroaromatic boronic acids like yours, the reaction pH and the presence of a basic nitrogen atom can significantly influence the rate of this undesired reaction.[1][2]

Troubleshooting Guide for Protodeboronation:

Factor Observation/Problem Suggested Solution
pH / Base The reaction mixture is strongly basic or acidic.The pH of the reaction is a critical factor in the protodeboronation of heteroaromatic boronic acids.[1][2] Avoid excessively harsh basic or acidic conditions. Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. For some systems, running the reaction under neutral or even slightly acidic conditions might be beneficial, although this can affect the transmetalation step of the Suzuki coupling.
Temperature The reaction is run at a high temperature for an extended period.Reduce the reaction temperature and time. Higher temperatures can accelerate the rate of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
Solvent Protic solvents (e.g., water, alcohols) are used.While aqueous conditions are common for Suzuki reactions, the presence of a proton source can facilitate protodeboronation.[1] If possible, consider using anhydrous solvents or minimizing the amount of water. Using boronic esters (e.g., pinacol esters) can sometimes offer greater stability against protodeboronation.[3][4]
Atmosphere The reaction is exposed to air.While not the primary cause of protodeboronation, ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can prevent other side reactions and improve overall reaction efficiency.
Issue 2: Formation of a Dimer of this compound

Question: In my coupling reaction, I am isolating a significant amount of a biaryl byproduct, which appears to be a dimer of my starting boronic acid. What is this side reaction and how can I prevent it?

Answer: This side reaction is known as homocoupling , where two molecules of the boronic acid react to form a symmetrical biaryl compound. This is a common side reaction in palladium-catalyzed cross-coupling reactions and can be promoted by the presence of oxygen and certain palladium species.[5][6][7]

Troubleshooting Guide for Homocoupling:

Factor Observation/Problem Suggested Solution
Oxygen The reaction was not properly degassed.Oxygen can promote the homocoupling of boronic acids.[7] It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles.
Palladium Catalyst The palladium catalyst may be promoting the homocoupling pathway.The choice of ligand and the palladium precursor can influence the extent of homocoupling. Using bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. Additionally, ensuring the use of a high-quality palladium catalyst is important. In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state and reduce homocoupling.[6]
Reaction Conditions High catalyst loading or prolonged reaction times.Use the minimum effective amount of palladium catalyst. High concentrations of the catalyst can sometimes lead to an increase in side reactions. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure of the product and reagents to the reaction conditions.

Visualizing Side Reaction Pathways

The following diagrams illustrate the mechanisms of the common side reactions discussed.

protodeboronation_mechanism cluster_main Protodeboronation Pathway start This compound intermediate Protonation or Hydroxide Attack start->intermediate H+ or OH- (from solvent/base) product 2-Acetamidopyridine (Protodeboronated Product) intermediate->product C-B Bond Cleavage boronic_acid_waste B(OH)3 intermediate->boronic_acid_waste homocoupling_mechanism cluster_main Homocoupling Pathway boronic_acid1 This compound pd_catalyst Pd(II) Species (often promoted by O2) boronic_acid1->pd_catalyst Transmetalation boronic_acid2 This compound boronic_acid2->pd_catalyst Second Transmetalation homocoupled_product Dimerized Product pd_catalyst->homocoupled_product Reductive Elimination

References

how to prevent protodeboronation of (6-Acetamidopyridin-3-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers! This guide provides troubleshooting and best practices for using (6-Acetamidopyridin-3-yl)boronic acid, focusing on the prevention of a common side reaction: protodeboronation. Our goal is to help you achieve higher yields and cleaner reaction profiles in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Section 1: FAQs - Understanding Protodeboronation

Q1: What is protodeboronation and why is it a problem in my reaction?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts your valuable this compound into 6-acetamidopyridine, a byproduct that does not participate in the desired cross-coupling reaction. This side reaction directly reduces the yield of your target molecule and complicates the purification process.[2]

Q2: Why is this compound particularly susceptible to this side reaction?

A2: Boronic acids containing a basic nitrogen atom, such as the pyridine ring in your compound, are classified as "basic heteroaromatic boronic acids".[1] These compounds can be particularly unstable under certain pH conditions. While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the pyridine nitrogen can influence the electronic properties of the C-B bond, making it susceptible to cleavage, especially under the basic and often aqueous conditions used in Suzuki-Miyaura coupling.[3][4][5]

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can accelerate the rate of protodeboronation. Understanding these is the first step toward prevention. The key contributors are summarized in the table below.

FactorImpact on ProtodeboronationExplanation
High pH / Strong Base High Base-catalyzed protodeboronation is a primary degradation pathway.[3] Strong bases (e.g., NaOH, KOH) generate a highly reactive boronate anion ([ArB(OH)₃]⁻) that is prone to decomposition.[1]
Presence of Water High Water acts as the proton source required to cleave the C-B bond.[1] While some Suzuki protocols require water, excessive amounts are detrimental.
High Temperature Medium-High Elevated temperatures increase the rate of most reactions, including the undesired protodeboronation side reaction.[6]
Inefficient Catalysis Medium-High If the desired Suzuki-Miyaura coupling is slow, the unstable boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[1]
pH near pKa of Boronic Acid Medium When the pH of the reaction is close to the pKa of the boronic acid, a phenomenon known as self-catalysis or auto-catalysis can occur, accelerating decomposition.[2]
Oxygen Low-Medium While protodeboronation is the main concern, oxidative degradation of boronic acids can also occur. Working under an inert atmosphere is always good practice.[2]

Section 2: Troubleshooting Guide - Preventing Protodeboronation

If you are observing significant formation of 6-acetamidopyridine in your reaction, use this guide to diagnose and solve the issue.

G start High Protodeboronation Observed? check_conditions Cause: Inappropriate Reaction Conditions? start->check_conditions Yes success Success: High Yield of Desired Product start->success No optimize_base Solution: Use Weaker Base (e.g., K₃PO₄, Cs₂CO₃) check_conditions->optimize_base Yes check_catalyst Cause: Inefficient Catalytic System? check_conditions->check_catalyst No use_anhydrous Solution: Ensure Anhydrous Conditions optimize_base->use_anhydrous lower_temp Solution: Lower Reaction Temperature use_anhydrous->lower_temp lower_temp->success optimize_catalyst Solution: Use More Active Catalyst/Ligand System check_catalyst->optimize_catalyst Yes check_stability Cause: Inherent Boronic Acid Instability? check_catalyst->check_stability No optimize_catalyst->success use_slow_release Solution: Employ 'Slow-Release' Strategy (MIDA Boronate) check_stability->use_slow_release Yes use_slow_release->success

Caption: Troubleshooting workflow for addressing protodeboronation.

Issue: Significant Protodeboronation Detected
  • Cause A: Inappropriate Reaction Conditions

    • Solution 1: Optimize Base Selection. Strong, hydroxide-containing bases are often problematic. Switch to a milder, non-hydroxide base.

      Recommended Bases Bases to Avoid
      Potassium Phosphate (K₃PO₄) Sodium Hydroxide (NaOH)
      Cesium Carbonate (Cs₂CO₃) Potassium Hydroxide (KOH)

      | Potassium Carbonate (K₂CO₃) | Lithium Hydroxide (LiOH) |

    • Solution 2: Ensure Anhydrous Conditions. Water is a key ingredient for protodeboronation. Use anhydrous solvents (e.g., dioxane, THF, toluene) and consider adding activated 4Å molecular sieves to the reaction mixture. If your specific protocol requires water, use the minimum amount necessary.[7]

    • Solution 3: Lower the Reaction Temperature. High temperatures can accelerate decomposition. Attempt the reaction at the lowest temperature that still provides an efficient reaction rate (e.g., start at 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the heat.[6]

  • Cause B: Inefficient Catalytic System

    • Solution 1: Use a More Active Catalyst/Ligand System. A faster Suzuki-Miyaura coupling will outcompete the slower protodeboronation reaction.[1] Employ modern, electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). This often allows for lower reaction temperatures and shorter reaction times.

  • Cause C: Inherent Instability of the Boronic Acid

    • Solution 1: Employ a "Slow-Release" Strategy. This is the most robust and highly recommended solution for unstable boronic acids.[8][9] Instead of using the free boronic acid, convert it to a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable species very low, minimizing decomposition.[1]

    • The Gold Standard: MIDA Boronates. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and can be purified via silica gel chromatography.[10][11][12] They are stable to many reaction conditions but are slowly hydrolyzed under mild aqueous basic conditions (e.g., with K₃PO₄) to release the free boronic acid for the coupling reaction.[10][13]

G MIDA Stable MIDA Boronate (Reservoir) BA Unstable Boronic Acid (Low Concentration) MIDA->BA Slow Release (aq. base) Suzuki Productive Suzuki-Miyaura Catalytic Cycle BA->Suzuki Fast Consumption SideProduct Protodeboronation (Minimized) BA->SideProduct Slow Decomposition Product Desired Coupled Product Suzuki->Product

Caption: The "slow-release" strategy using a stable MIDA boronate.

Section 3: Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Under Anhydrous Conditions

This protocol is a starting point for minimizing protodeboronation without converting to a MIDA boronate.

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and anhydrous base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: In the glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir, monitoring by LCMS or TLC until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preparation and Use of (6-Acetamidopyridin-3-yl) MIDA boronate

This two-part protocol is the most reliable method for challenging couplings.

  • Part A: Synthesis of the MIDA Boronate

    • In a round-bottom flask, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a solvent mixture such as 1:1 Toluene/DMSO.[6]

    • Heat the mixture (e.g., to 80-110 °C) under a Dean-Stark apparatus to azeotropically remove water for 1-2 hours.

    • Cool the reaction mixture and purify the resulting MIDA boronate. MIDA boronates are generally stable to silica gel chromatography.[14] This provides a bench-stable, solid reagent.

  • Part B: Suzuki-Miyaura Coupling using the MIDA Boronate ("Slow-Release")

    • Reagent Addition: To a reaction vial, add the aryl/heteroaryl chloride or bromide (1.0 eq), the (6-Acetamidopyridin-3-yl) MIDA boronate (1.2 eq), palladium precatalyst (e.g., SPhos Pd G3, 5 mol %), and powdered K₃PO₄ (3.0-7.5 eq).[11]

    • Solvent Addition: Add a solvent mixture of 5:1 dioxane/H₂O.[11] The small amount of water is necessary to facilitate the slow hydrolysis of the MIDA ester.

    • Reaction: Seal the vial and heat to 60-100 °C for 2-12 hours, monitoring by LCMS.[11]

    • Work-up: Follow the standard work-up procedure as described in Protocol 1. The use of the stable MIDA boronate should result in a significantly cleaner reaction profile with minimal protodeboronation.[10]

References

Technical Support Center: Optimizing (6-Acetamidopyridin-3-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the reaction yield of cross-coupling reactions involving (6-Acetamidopyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids like this compound, can often be attributed to a few critical factors. A systematic check of your reagents and reaction setup is the best starting point:

  • Reagent Quality and Stability: this compound, like many pyridylboronic acids, can be unstable and prone to degradation.[1] Ensure you are using a fresh, high-purity batch. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt, to mitigate decomposition.[2][3]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[4] Use fresh catalysts and ligands that have been stored correctly under an inert atmosphere. The active Pd(0) species can be deactivated by oxygen.[5]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst decomposition and homocoupling of the boronic acid.[2][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[6]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[4] Ensure your base is of high purity and has been stored correctly.

Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common side reaction with pyridylboronic acids, especially under basic aqueous conditions.[2][7] Here are several strategies to minimize it:

  • Choice of Base: The base is crucial for the catalytic cycle but can also promote protodeboronation.[4] Using milder, non-hydroxide bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[3][4]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[4] Employing anhydrous conditions with a suitable base can significantly reduce this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt can protect it from premature decomposition.[3][4] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[8]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4][9] Monitor your reaction closely and stop it once the starting material is consumed.

Q3: The amino group in my substrate seems to be causing issues. How does the (6-Acetamidopyridin-3-yl) moiety affect the reaction?

A3: The pyridine nitrogen and the acetamido group can both influence the reaction. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][10] Similarly, the amino group can competitively bind to the Pd(II) center, leading to poor results.[11][12][13] To counteract this catalyst inhibition:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and other Buchwald-type ligands are often effective in preventing the pyridine nitrogen from coordinating to the palladium center and promoting the desired catalytic cycle.[2][13][14]

  • Protecting Group: While the acetyl group already serves as a protecting group for the amine, its lability under certain basic conditions could be a factor. If cleavage is suspected, confirming the integrity of the starting material and product is important.

Q4: My aryl halide partner is an aryl chloride. What specific considerations should I take?

A4: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[2][4] This makes the initial oxidative addition step of the catalytic cycle more difficult.[14] To achieve successful coupling with aryl chlorides, you will likely need:

  • A Highly Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the activation of aryl chlorides.[2][14]

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (typically 80-110 °C) to proceed at a reasonable rate.[14]

  • Stronger Bases: Stronger bases such as K₃PO₄ or Cs₂CO₃ are often necessary to promote the reaction with less reactive aryl chlorides.[14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Yield Inactive CatalystUse a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage under an inert atmosphere.[13]
Suboptimal LigandFor pyridyl substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[13] Perform a small screen of different ligands.
Incorrect BaseThe base is critical for transmetalation. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can significantly impact yield.[13]
Poor SolubilityEnsure all starting materials are soluble in the chosen solvent system. If not, screen alternative solvents like dioxane, THF, DMF, or toluene, often with some water.[3]
Oxygen ContaminationThoroughly degas solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[14]
Significant Protodeboronation Presence of Water/Protic SolventsUse anhydrous solvents and non-hydroxide bases (e.g., K₃PO₄, KF).[4]
Unstable Boronic AcidConvert the boronic acid to a more stable pinacol ester (BPin) or trifluoroborate salt (BF₃K).[2]
High Temperature / Long Reaction TimeMonitor the reaction closely and minimize the reaction time. Attempt the reaction at a lower temperature.[4]
Homocoupling of Boronic Acid Oxygen in the Reaction MixtureEnsure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere.[13]
In-situ Reduction of Pd(II)Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the reduction of a Pd(II) precatalyst.[13]
Unreacted Starting Materials Low Reaction TemperatureFor less reactive halides (especially chlorides), increase the reaction temperature, typically to 80-110 °C.[14]
Catalyst DeactivationThe pyridine nitrogen may be inhibiting the catalyst. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands).[2][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its ester derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.[5]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 1.2-1.5 equivalents relative to palladium).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene, or THF) via syringe. The concentration is typically between 0.1 M and 0.5 M relative to the limiting reagent.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Preparation of this compound pinacol ester
  • Dissolution: In a suitable flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a solvent such as THF or toluene.

  • Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete (monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Screen Ligands: SPhos, XPhos, etc.) side_reactions->optimize_catalyst Catalyst Inhibition Suspected optimize_base Optimize Base (Screen: K3PO4, Cs2CO3, KF) side_reactions->optimize_base Protodeboronation/Low Reactivity use_ester Use Boronic Ester/Trifluoroborate side_reactions->use_ester Protodeboronation Confirmed success Improved Yield optimize_catalyst->success optimize_base->success use_ester->success

Caption: Troubleshooting workflow for low reaction yields.

Competing_Pathways Key Reaction Pathways and Side Reactions cluster_desired Desired Suzuki-Miyaura Cycle cluster_side Undesired Side Reactions OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Pd(0) Regeneration Product Desired Product RE->Product Protodeboronation Protodeboronation Catalyst_Inhibition Catalyst Inhibition (Pyridine Coordination) Homocoupling Homocoupling Boronic_Acid This compound Boronic_Acid->TM Desired Boronic_Acid->Protodeboronation Undesired Boronic_Acid->Homocoupling Undesired Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OA Desired Pd_Catalyst->Catalyst_Inhibition Undesired

Caption: Competing reaction pathways in the coupling process.

References

long-term stability and storage conditions for (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability, storage, and handling of (6-Acetamidopyridin-3-yl)boronic acid, along with troubleshooting advice for its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place. It is crucial to keep the container tightly sealed to protect it from moisture and air.[1][2][3] Many suppliers of similar boronic acids recommend refrigeration at 2-8°C. Always refer to the supplier-specific storage recommendations on the product label or Safety Data Sheet (SDS) if available.

Q2: How sensitive is this compound to air and moisture?

A2: Boronic acids, as a class, are known to be sensitive to moisture and, to some extent, air.[1] The primary issue with moisture is the potential for the boronic acid to form a cyclic anhydride known as a boroxine through the loss of water. While this process is often reversible, it can affect the reactivity and stoichiometry of your reactions. Some boronic acids are also susceptible to oxidation. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when preparing solutions for reactions.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for arylboronic acids, including pyridine derivatives, are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common issue for heteroaromatic boronic acids and can be accelerated by acidic or basic conditions, as well as the presence of water.[4][5][6][7]

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, especially in the presence of certain metals or reactive oxygen species.[8]

  • Anhydride Formation (Boroxine): As mentioned, in the presence of water or upon heating, three molecules of the boronic acid can condense to form a stable six-membered ring with alternating boron and oxygen atoms, known as a boroxine. This reduces the amount of active monomeric boronic acid available for reaction.

Q4: How can I assess the quality of my this compound if I suspect degradation?

A4: If you suspect degradation, you can assess the quality of your material using standard analytical techniques. A common method is to check the melting point, as significant deviation from the reported value can indicate impurity. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) can be used to identify impurities or the presence of boroxine. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to determine the purity of the compound.

Storage and Stability Data

ParameterRecommended Condition/ValueSource
Storage Temperature 2-8°C (Refrigerated)General recommendation for similar boronic acids
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)General chemical best practice
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]
Moisture Sensitivity Yes, moisture sensitive. Prone to boroxine formation.[1]
Chemical Stability Stable under recommended storage conditions.[1]

Troubleshooting Guide for Suzuki-Miyaura Coupling

Users of this compound are frequently employing it in Suzuki-Miyaura cross-coupling reactions. Below are common issues and troubleshooting steps.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Poor Quality Boronic Acid: The boronic acid may have degraded (protodeboronation or boroxine formation). 3. Inadequate Base: The base may be too weak, not soluble, or of poor quality. 4. Presence of Oxygen: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[9]1. Use a fresh source of palladium catalyst and ligand. 2. Use freshly opened boronic acid or assess the quality of older stock (see FAQ A4). Consider using a slight excess (1.1-1.5 equivalents). 3. Ensure the base is finely powdered and dry. Consider switching to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). 4. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[9]
Homocoupling of Boronic Acid 1. Presence of Oxygen: This is a primary cause of homocoupling. 2. High Reaction Temperature: Can sometimes promote side reactions.1. Ensure rigorous degassing of the reaction mixture.[9] 2. Try running the reaction at a lower temperature for a longer period.
Protodeboronation of Starting Material 1. Presence of Water: Especially under basic conditions, water can facilitate protodeboronation. 2. Prolonged Reaction Time at High Temperature: Can lead to degradation of the boronic acid.1. Use anhydrous solvents and reagents if possible. Note that a small amount of water is often necessary for the Suzuki reaction to proceed. Optimize the water content. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum if available.

    • Look for the characteristic aromatic proton signals of the pyridine ring and the acetamido group protons.

    • The presence of broad signals around the aromatic region could indicate the formation of the boroxine anhydride.

    • The appearance of signals corresponding to 2-acetamidopyridine would be evidence of protodeboronation.

    • Integrate the signals to quantify the level of impurities if standards are available.

Visual Guides

experimental_workflow Workflow for Handling and Using this compound cluster_storage Storage and Handling cluster_reaction_setup Reaction Setup (e.g., Suzuki Coupling) cluster_troubleshooting Troubleshooting storage Store at 2-8°C under Inert Gas handling Handle in a Glovebox or under Inert Atmosphere storage->handling reagents Use Fresh Reagents and Anhydrous Solvents handling->reagents degas Thoroughly Degas Reaction Mixture reagents->degas low_yield Low/No Yield? degas->low_yield Monitor Reaction homocoupling Homocoupling Observed? degas->homocoupling Monitor Reaction check_reagents Check Reagent Quality (Boronic Acid, Catalyst) low_yield->check_reagents Yes check_conditions Verify Reaction Conditions (Base, Degassing) low_yield->check_conditions Yes improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes

Caption: A logical workflow for the storage, handling, and troubleshooting of this compound in a typical cross-coupling reaction.

degradation_pathway Primary Degradation Pathways boronic_acid This compound protodeboronation Protodeboronation Product (2-Acetamidopyridine) boronic_acid->protodeboronation + H₂O (Acid/Base) boroxine Boroxine (Cyclic Anhydride) boronic_acid->boroxine - 3 H₂O (Heat) oxidation Oxidized Byproducts boronic_acid->oxidation + [O]

Caption: A simplified diagram illustrating the main degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Couplings with (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with (6-Acetamidopyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving pyridylboronic acids are a common challenge. The primary reasons often include:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. Pyridylboronic acids are particularly susceptible to this decomposition pathway, which is often promoted by aqueous basic conditions and elevated temperatures.

  • Poor Reactivity of Coupling Partner: The choice of the aryl or heteroaryl halide is critical. Electron-rich or sterically hindered halides can be less reactive in the oxidative addition step of the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all crucial and interdependent factors that can significantly impact the reaction outcome.

Q2: I am observing significant amounts of a byproduct that corresponds to the deborylated starting material, 6-acetamidopyridine. How can I minimize this?

A2: The formation of 6-acetamidopyridine is a clear indication of protodeboronation. To mitigate this issue, consider the following strategies:

  • Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to milder bases like potassium fluoride (KF) or using anhydrous conditions with bases such as potassium phosphate (K₃PO₄) can be beneficial.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Pinacol esters (Bpin), MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts are known to be more resistant to protodeboronation. These derivatives can release the boronic acid slowly in situ under the reaction conditions, maintaining a low concentration of the active but unstable species.

  • Anhydrous Conditions: If possible, employ strictly anhydrous conditions to minimize hydrolysis of the C-B bond.

  • Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can be advantageous.

Q3: The reaction seems to stall, with unreacted starting materials even after prolonged reaction times. What can I do to drive the reaction to completion?

A3: Stalled reactions often point to issues with catalyst activity or the reactivity of the coupling partners. Here are some troubleshooting steps:

  • Ligand Selection: For challenging couplings with heteroarylboronic acids, the use of electron-rich and bulky phosphine ligands is often essential. Ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands) can promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes help push a sluggish reaction to completion.

  • Choice of Palladium Precatalyst: Ensure you are using a reliable palladium source. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active precatalysts that readily generate the active Pd(0) species in situ are recommended.

  • Thorough Degassing: Oxygen can deactivate the palladium catalyst. Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Increase Temperature: If protodeboronation is not the primary issue, carefully increasing the reaction temperature can help overcome the activation energy barrier for the coupling reaction. Microwave heating can also be effective in reducing reaction times and improving yields.

Troubleshooting Guides

Guide 1: Low Yield or No Reaction

This guide provides a systematic approach to troubleshooting failed or low-yielding coupling reactions.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Purity and Stability of This compound and Aryl Halide Start->CheckReagents Degassing Ensure Rigorous Degassing of Solvents and Reaction Mixture CheckReagents->Degassing Reagents OK CatalystSystem Optimize Catalyst System: - Use Bulky Phosphine Ligand (e.g., SPhos) - Use Pre-activated Pd Catalyst Degassing->CatalystSystem Degassing OK BaseSolvent Adjust Base and Solvent: - Try a Milder Base (e.g., K3PO4) - Use Anhydrous Solvent (e.g., Dioxane) CatalystSystem->BaseSolvent No Improvement Success Improved Yield CatalystSystem->Success Improvement Temperature Modify Reaction Temperature: - Lower temp to reduce protodeboronation - Increase temp if reaction is sluggish BaseSolvent->Temperature No Improvement BaseSolvent->Success Improvement BoronicAcidDerivative Consider Using a More Stable Boronic Acid Derivative: - Pinacol Ester (Bpin) - MIDA Boronate Temperature->BoronicAcidDerivative No Improvement Temperature->Success Improvement BoronicAcidDerivative->Success Improvement

Caption: A decision tree for troubleshooting low-yield couplings.

Quantitative Data on Reaction Conditions

The following tables summarize reaction conditions from studies on structurally similar pyridylboronic acids to provide a starting point for optimization.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

Ligand (mol%)Palladium Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Analogous Couplings
PPh₃ (4)Pd(OAc)₂ (2)K₂CO₃ (2)Dioxane/H₂O10012Moderate
P(t-Bu)₃ (4)Pd₂(dba)₃ (2)Cs₂CO₃ (3)Toluene808Good
SPhos (3)Pd(OAc)₂ (1.5)K₃PO₄ (2)Dioxane1006High
XPhos (3)Pd₂(dba)₃ (1.5)K₃PO₄ (2)t-BuOH804High

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Analogous Couplings
Na₂CO₃ (2)DME/H₂O8516Moderate
K₂CO₃ (3)Dioxane/H₂O10012Moderate to Good
Cs₂CO₃ (2)Dioxane1008Good to High
K₃PO₄ (2)Toluene1106High
KF (3)THF7018Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add Aryl Halide (1.0 equiv), This compound (1.2-1.5 equiv), and Base (e.g., K3PO4, 2.0 equiv) to a dry flask. Inert 2. Seal the flask and purge with an inert gas (Ar or N2) for 10-15 min. Reagents->Inert Solvent 3. Add degassed solvent (e.g., Dioxane) via syringe. Inert->Solvent Catalyst 4. Add Palladium precatalyst and Ligand (e.g., Pd(OAc)2/SPhos) under inert atmosphere. Solvent->Catalyst Heating 5. Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. Catalyst->Heating Cooling 6. Cool the reaction to room temperature. Heating->Cooling Extraction 7. Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. Cooling->Extraction Drying 8. Dry the organic layer over Na2SO4, filter, and concentrate. Extraction->Drying Purification 9. Purify the crude product by column chromatography. Drying->Purification

Caption: A step-by-step workflow for a typical Suzuki coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand, followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a More Stable Boronic Acid Derivative (Pinacol Ester)

If protodeboronation is a persistent issue, using the pinacol ester of this compound is recommended.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

Procedure:

The procedure is similar to Protocol 1, with the substitution of the boronic acid with its pinacol ester and adjustments to the catalyst and base as indicated. The presence of a small amount of water is often necessary to facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid.

Disclaimer: The information provided in this document is intended for research use only. The experimental protocols are based on established methodologies for similar compounds and may require optimization for specific applications. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: (6-Acetamidopyridin-3-yl)boronic acid in Aqueous Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Acetamidopyridin-3-yl)boronic acid, particularly concerning aqueous workup procedures in reactions like the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during aqueous workup for reactions involving this compound.

Question: I am observing a low yield of my desired product after aqueous workup. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields can stem from several factors throughout the reaction and workup process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or an air-stable precatalyst.

    • Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Insufficient Base: The base is crucial for the activation of the boronic acid to facilitate transmetalation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.

  • Product Loss During Workup:

    • Product Solubility in Aqueous Layer: The acetamido group and the pyridine nitrogen can increase the water solubility of the product, especially at certain pH values.

      • pH Adjustment: Before extraction, try adjusting the pH of the aqueous layer. Basifying the solution can deprotonate the pyridine nitrogen, potentially reducing its solubility in the aqueous phase. Conversely, if your product is acidic, acidification might be necessary. Perform small-scale tests to determine the optimal pH for extraction.

      • Salting Out: Add saturated brine (NaCl solution) to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

      • Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery of the product.

  • Side Reactions:

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich heterocyclic boronic acids.

      • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

      • Anhydrous Conditions: If possible, switching to anhydrous reaction conditions can significantly reduce this side reaction as water is the proton source.

Question: I am having difficulty removing unreacted this compound and its byproducts from my final product. What purification strategies can I use?

Answer:

Purifying the final product from boronic acid residues can be challenging due to their polarity. Here are several effective methods:

  • Acid/Base Extraction:

    • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can protonate the basic pyridine nitrogen of the unreacted boronic acid, making it more soluble in the aqueous layer. Caution: Ensure your desired product is not acid-sensitive.

    • Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

  • Complexation and Extraction:

    • Diethanolamine Wash: Unreacted boronic acids can be complexed with diethanolamine, increasing their polarity and facilitating their removal into the aqueous phase during extraction.

    • Copper (II) Sulfate Wash: For pyridine-containing compounds, a wash with an aqueous solution of copper (II) sulfate can be effective. The pyridine nitrogen coordinates to the copper, forming a water-soluble complex that can be extracted away. This is often indicated by a deep blue or violet color in the aqueous layer.[1]

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for purification. Due to the polarity of the acetamidopyridine moiety, a relatively polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a gradient of the more polar solvent) may be required.

    • Alumina Chromatography: For some boronic acid derivatives, neutral or basic alumina can be a better choice than silica gel to avoid degradation of the desired product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound?

Q2: Can I use the pinacol ester of this compound instead of the free boronic acid? What are the advantages?

A2: Yes, using the pinacol boronate ester is a common and often advantageous strategy. Boronic acids can be prone to dehydration to form cyclic boroxines and can also be susceptible to protodeboronation. Pinacol esters are generally more stable, less polar, and easier to handle and purify by chromatography. The pinacol ester can be used directly in many Suzuki-Miyaura coupling reactions.

Q3: My Suzuki-Miyaura reaction with this compound is not working at all (zero yield). What are the first things I should check?

A3: When a Suzuki coupling fails completely, systematically check the following key parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded.

  • Inert Atmosphere: Confirm that your reaction was properly set up under an inert atmosphere (Nitrogen or Argon) and that all solvents were thoroughly degassed to remove oxygen.

  • Reagent Purity: Verify the purity of your starting materials, including the aryl halide and the this compound.

  • Base and Solvent: The choice of base and solvent is critical. Ensure the base is sufficiently strong and that the solvent system is appropriate for the reaction. For aqueous conditions, ensure vigorous stirring.

  • Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some Suzuki couplings require heating to proceed at a reasonable rate.

Q4: What is the role of the acetamido group in the reactivity of this compound?

A4: The acetamido group is an electron-donating group, which can influence the electronic properties of the pyridine ring and the boronic acid moiety. This can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Additionally, the amide functionality can potentially coordinate with the metal center, although this is less common than coordination through the pyridine nitrogen. The presence of the N-H bond in the acetamido group means that a sufficiently strong base could deprotonate it, though this is less likely than interaction with the pyridine nitrogen.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Aqueous Workup Protocol
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filtration (Optional): If solid inorganic salts are present, you may filter the mixture through a pad of Celite®, washing the pad with additional organic solvent.

  • Phase Separation: Transfer the filtrate to a separatory funnel. If two phases are not clearly visible, add water or brine to induce separation.

  • Washing:

    • Wash the organic layer with water.

    • To remove unreacted boronic acid, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Check the pH of the aqueous layer to ensure it is acidic. Note: This step should be avoided if the desired product is acid-sensitive.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.

    • Finally, wash the organic layer with brine to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization.

Data Presentation

The following table provides representative conditions for Suzuki-Miyaura couplings involving pyridylboronic acids. Optimal conditions for this compound may vary depending on the coupling partner.

EntryAryl HalideCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
23-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)90892
31-IodonaphthalenePd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)DMF/H₂O (10:1)110678
42-BromothiophenePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃ (3)Ethanol/H₂O (3:1)801688

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Workup cluster_purification Purification reagents Aryl Halide + This compound + Base reaction_setup Reaction Setup (Inert Atmosphere, Heat) reagents->reaction_setup catalyst Palladium Catalyst + Ligand catalyst->reaction_setup solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction_setup quench Cool & Dilute (Organic Solvent) reaction_setup->quench extraction Extraction with Water & Brine quench->extraction acid_wash Acid Wash (optional) (e.g., 1M HCl) extraction->acid_wash base_wash Base Wash (e.g., NaHCO3) acid_wash->base_wash drying Dry Organic Layer (e.g., Na2SO4) base_wash->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for Suzuki-Miyaura coupling and aqueous workup.

Troubleshooting_Tree cluster_incomplete Troubleshoot Reaction cluster_complete Troubleshoot Workup & Purification start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes catalyst Check Catalyst Activity & Inert Atmosphere incomplete->catalyst reagents Verify Reagent Purity & Stoichiometry incomplete->reagents conditions Optimize Base, Solvent, & Temperature incomplete->conditions solubility Product lost in aqueous layer? - Adjust pH - 'Salt out' with brine - Use more polar extraction solvent complete->solubility impurities Boronic acid residue? - Acid wash (if product is stable) - Complex with diethanolamine - Copper sulfate wash complete->impurities purification Optimize Chromatography (Solvent system, Stationary phase) complete->purification

Caption: Troubleshooting decision tree for reactions with this compound.

References

managing issues with hydrolysis of (6-Acetamidopyridin-3-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-Acetamidopyridin-3-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting issues related to the hydrolysis of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic boronic acid derivative. Boronic acids are widely used in organic chemistry, most notably as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This specific compound is valuable for the synthesis of complex molecules containing a substituted pyridine ring, a common motif in pharmaceuticals.

Q2: What is hydrolysis in the context of this boronic acid?

Hydrolysis, also known as protodeboronation, is a chemical reaction where the carbon-boron bond in the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This results in the undesired conversion of this compound to 2-acetamidopyridine, rendering it inactive for its intended cross-coupling reactions.

Q3: Why is this compound particularly susceptible to hydrolysis?

Heteroaryl boronic acids, especially those containing a pyridine ring, are known to be less stable and more prone to protodeboronation compared to their aryl boronic acid counterparts.[4][5] The electron-withdrawing nature of the pyridine ring can increase the susceptibility of the carbon-boron bond to cleavage.

Q4: Under what conditions is hydrolysis of this compound most likely to occur?

Hydrolysis of boronic acids is often catalyzed by either acid or base and is accelerated by the presence of water.[3] For pyridine-containing boronic acids, the reaction conditions of Suzuki-Miyaura couplings (which typically involve a base and aqueous solvent mixtures) can promote this undesired side reaction.[6]

Q5: How can I detect if my this compound has undergone hydrolysis?

Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are effective for separating and identifying the parent boronic acid from its hydrolysis byproduct (2-acetamidopyridine).[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the byproduct.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step Rationale
Degradation of this compound prior to reaction 1. Check the age and storage conditions of the boronic acid. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. 2. Analyze the purity of the boronic acid using HPLC or NMR before use to confirm its integrity.Boronic acids, particularly heteroaryl boronic acids, can degrade over time, leading to a lower effective concentration of the desired reagent.[3]
Hydrolysis (Protodeboronation) during the reaction 1. Use anhydrous solvents and reagents where possible. Ensure all glassware is thoroughly dried. 2. Minimize the amount of water in the reaction mixture if an aqueous system is required. 3. Employ a milder base. Consider using bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).[3] 4. Use a boronic acid protecting group. Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid under the reaction conditions.[4][8]Water is a key reactant in the hydrolysis of boronic acids. Strong bases can accelerate the rate of protodeboronation.[3] Protecting groups can enhance stability and control the release of the reactive species.[4]
Suboptimal reaction conditions 1. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes improve reaction efficiency with challenging substrates. 2. Optimize the reaction temperature and time. Higher temperatures and longer reaction times can increase the rate of hydrolysis.[9]The choice of catalyst, ligand, temperature, and reaction time are critical for the success of Suzuki-Miyaura couplings and can influence the competition between the desired coupling and undesired hydrolysis.[10]
Issue 2: Inconsistent or Irreproducible Reaction Outcomes
Possible Cause Troubleshooting Step Rationale
Variability in the quality of this compound 1. Source the boronic acid from a reputable supplier and obtain a certificate of analysis. 2. Analyze each new batch of the reagent for purity before use.The purity and stability of the starting material can vary between batches and suppliers, leading to inconsistent results.
Atmospheric moisture and oxygen 1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). 2. Degas all solvents thoroughly before use.Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst. Moisture contributes to hydrolysis.[3]
Incomplete dissolution of reagents 1. Choose a solvent system where all reactants are sufficiently soluble. 2. Ensure vigorous stirring throughout the reaction.Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.

Data Presentation

Due to the limited availability of specific quantitative data for the hydrolysis of this compound, the following table provides a qualitative summary of factors influencing its stability based on general principles for heteroaryl boronic acids.

Table 1: Factors Affecting the Stability of this compound

FactorConditionImpact on StabilityRecommendation
pH Acidic (pH < 4)DecreasedAvoid acidic conditions.
Neutral (pH ~7)OptimalMaintain neutral pH for storage and handling where possible.
Basic (pH > 9)DecreasedUse the mildest effective base in reactions.
Temperature Elevated (> 50 °C)DecreasedUse the lowest effective temperature for reactions.
Room TemperatureModerateStore in a cool environment for long-term stability.
Refrigerated (2-8 °C)GoodRecommended for long-term storage.
Solvent Protic (e.g., water, methanol)DecreasedMinimize the use of protic solvents.
Aprotic (e.g., THF, dioxane)IncreasedUse anhydrous aprotic solvents when feasible.
Atmosphere Air (Oxygen and Moisture)DecreasedHandle and store under an inert atmosphere.
Inert (e.g., Nitrogen, Argon)IncreasedEssential for maintaining stability during storage and reactions.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Hydrolysis

This protocol provides a general method for monitoring the hydrolysis of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water. To minimize on-column hydrolysis, consider using a higher ratio of aprotic solvent in the diluent and analyzing the sample promptly after preparation.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis

This protocol outlines a general approach for a Suzuki-Miyaura coupling reaction designed to minimize the hydrolysis of this compound.

  • Reagent Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • Use anhydrous solvents. If using a solvent system with water, ensure the solvents are degassed by sparging with an inert gas for at least 30 minutes.

    • Use a fresh, high-purity batch of this compound.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and a mild base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

    • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction Execution:

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for completion to minimize exposure of the boronic acid to hydrolytic conditions.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Hydrolysis_Pathway BoronicAcid This compound HydrolyzedProduct 2-Acetamidopyridine (Inactive for Coupling) BoronicAcid->HydrolyzedProduct Protodeboronation Water H₂O Water->HydrolyzedProduct Catalyst Acid or Base Catalyst->HydrolyzedProduct

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Low/No Suzuki Coupling Yield check_reagent Check Boronic Acid Quality (Purity, Age, Storage) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Good reagent_bad Reagent Degraded check_reagent->reagent_bad Poor check_conditions Review Reaction Conditions (Anhydrous? Mild Base?) reagent_ok->check_conditions replace_reagent Use Fresh/Purified Boronic Acid reagent_bad->replace_reagent replace_reagent->check_conditions conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_bad Harsh Conditions check_conditions->conditions_bad No use_protector Consider Protecting Group (e.g., MIDA boronate) conditions_ok->use_protector optimize_conditions Use Anhydrous Solvents, Milder Base, Lower Temp. conditions_bad->optimize_conditions success Improved Yield optimize_conditions->success use_protector->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Analysis of (6-Acetamidopyridin-3-yl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, yield, and practicality of this transformation. This guide provides an objective comparison between (6-Acetamidopyridin-3-yl)boronic acid and its corresponding pinacol ester, two widely utilized building blocks in medicinal chemistry. The comparison is supported by representative experimental data and detailed protocols to aid in the rational selection of the appropriate reagent for specific synthetic challenges.

The Reactivity-Stability Trade-Off: A Fundamental Comparison

The core difference between a boronic acid and its pinacol ester lies in a fundamental trade-off between reactivity and stability.[1]

This compound , being a free boronic acid, is generally the more reactive species in Suzuki-Miyaura couplings. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can adversely affect their shelf-life and reaction yields.[1] Their polar nature can also complicate purification by conventional silica gel chromatography.

On the other hand, This compound pinacol ester offers significantly greater stability.[1] As a boronate ester, it is often a crystalline solid that is easier to handle, purify, and store for extended periods. This stability makes it well-suited for multi-step syntheses and for use in high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters, including pinacol esters, hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a possible pathway.[1][2]

For pyridyl boronic acids, stability is also influenced by the position of the boron substituent. While 2-pyridinylboronic acids are often unstable, 3-pyridinylboronic acids and their esters, such as the compounds discussed herein, generally exhibit good stability.

Quantitative Data Presentation: A Comparative Overview

Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidN-(5-bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582[1]
4-Fluorophenylboronic acidN-(5-bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1575[1]
Pyridin-3-yl boronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄1,4-Dioxane/H₂O100N/A45[3]

Note: The data presented is from different studies with different coupling partners and reaction conditions and is intended to be illustrative rather than a direct comparison of reactivity.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura reactions involving a pyridylboronic acid and a pyridylboronic acid pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of an Acetamido-Substituted Bromopyridine with an Arylboronic Acid

This protocol is adapted from a procedure for the synthesis of N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide.[1]

Materials:

  • N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5-2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-(5-bromo-2-methylpyridin-3-yl)acetamide, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and deionized water in a 4:1 ratio.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 85-95 °C and stir vigorously for over 15 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Pyridylboronic Acid Pinacol Ester

This protocol is adapted from a procedure for the coupling of pyridine-2-sulfonyl fluoride with pyridin-3-yl boronic acid pinacol ester.[3]

Materials:

  • Aryl halide or sulfonyl fluoride (e.g., Pyridine-2-sulfonyl fluoride) (1.0 equiv)

  • Pyridin-3-yl boronic acid pinacol ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (10 mol%)

  • Sodium phosphate (Na₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a vial, combine the aryl halide, pyridin-3-yl boronic acid pinacol ester, Pd(dppf)Cl₂, and sodium phosphate.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to isolate the coupled product.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Reagent Properties BoronicAcid This compound Reactivity Reactivity BoronicAcid->Reactivity Higher Stability Stability BoronicAcid->Stability Lower PinacolEster This compound pinacol ester PinacolEster->Reactivity Lower PinacolEster->Stability Higher

Caption: Reactivity vs. Stability of the Boronic Acid and its Pinacol Ester.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation R-B(OR)₂ + Base pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

experimental_workflow start Start reagents Combine Aryl Halide, Boron Reagent, Base, and Catalyst start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture solvent->degas heat Heat Reaction Mixture (e.g., 85-100 °C) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A Generalized Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is contingent upon the specific demands of the synthetic objective.

  • Choose this compound when:

    • Maximizing the reaction rate is the primary goal.

    • The reagent can be used shortly after preparation or has been stored under rigorously inert conditions.

    • Potential side reactions due to instability can be mitigated through careful control of reaction conditions.

  • Choose this compound pinacol ester when:

    • Stability, ease of handling, and long-term storage are paramount.

    • High purity of the starting material is crucial for the success of subsequent synthetic steps.

    • The generally milder reaction conditions and slower reaction rates are acceptable or even desirable.

For many applications in drug development, the superior stability and handling properties of the pinacol ester often outweigh the higher intrinsic reactivity of the free boronic acid, making it the preferred reagent for robust and reproducible synthetic protocols. However, for rapid library synthesis or when facing a particularly unreactive coupling partner, the higher reactivity of the boronic acid may prove advantageous. Ultimately, the optimal choice will be determined by empirical evaluation within the specific chemical context.

References

Validation of a Biological Assay for Serine Protease Inhibition Using a (6-Acetamidopyridin-3-yl)boronic acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Assay Performance and Methodologies

This guide provides a comprehensive validation and comparison of a biological assay utilizing a (6-Acetamidopyridin-3-yl)boronic acid derivative for the screening of serine protease inhibitors. As the quest for novel therapeutics targeting enzymes like β-lactamases and proteasomes continues, robust and reliable screening assays are paramount. This document outlines the performance of a boronic acid-based assay in comparison to established alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound in Serine Protease Inhibition

Boronic acid derivatives have emerged as a significant class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, reversible covalent bond with the hydroxyl group of serine residues within the active site of proteases. This interaction mimics the transition state of the natural substrate, leading to potent and specific inhibition. The this compound derivative is a novel compound designed to exploit this mechanism for targeted inhibition of serine proteases, offering potential applications in antibacterial and anticancer drug discovery.

The validation of an assay based on this derivative is crucial for its adoption in high-throughput screening (HTS) campaigns. This guide compares its performance against two widely used alternative assays: a colorimetric assay using a chromogenic substrate and a fluorescence-based assay employing a labeled inhibitor.

Comparative Performance Data

The following tables summarize the quantitative performance of the this compound-based assay against alternative methods for the inhibition of β-lactamase, a key serine protease responsible for antibiotic resistance. The data presented is illustrative, based on typical results obtained for similar boronic acid inhibitors.

Table 1: Assay Performance Metrics

ParameterThis compound AssayColorimetric (Nitrocefin) AssayFluorescent (FLISP) Assay
Assay Principle Competitive InhibitionSubstrate HydrolysisCovalent Labeling
Detection Method Fluorescence PolarizationAbsorbanceFluorescence Intensity
IC50 of Control Inhibitor (Clavulanic Acid) 120 nM150 nMN/A
Z' Factor 0.820.750.88
Signal-to-Background Ratio 8515
Assay Time 30 minutes15 minutes60 minutes
Throughput HighHighMedium

Table 2: Inhibitory Potency (Ki) of this compound

Enzyme TargetThis compound Ki (nM)
β-Lactamase (Class A)85
Chymotrypsin250
Thrombin> 10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate assay for specific research needs.

Protocol 1: this compound Derivative-Based Fluorescence Polarization Assay

Objective: To determine the inhibitory potential of test compounds against a serine protease by measuring the displacement of a fluorescently-labeled boronic acid probe.

Materials:

  • Serine Protease (e.g., β-lactamase)

  • Fluorescently-labeled this compound probe

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of the serine protease in assay buffer.

  • Prepare serial dilutions of the test compounds and the fluorescently-labeled boronic acid probe in assay buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 10 µL of the serine protease solution to each well and incubate for 15 minutes at room temperature.

  • Add 5 µL of the fluorescently-labeled boronic acid probe to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and blank wells (no enzyme).

Protocol 2: Colorimetric β-Lactamase Inhibition Assay

Objective: To screen for β-lactamase inhibitors by measuring the change in absorbance of a chromogenic substrate, Nitrocefin.[1][2]

Materials:

  • β-Lactamase

  • Nitrocefin solution

  • β-Lactamase Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

  • Test compounds

  • Known inhibitor (e.g., Clavulanic Acid) as a positive control

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Prepare a solution of β-lactamase in assay buffer.

  • Prepare serial dilutions of test compounds and the positive control in assay buffer.

  • In a 96-well plate, add 10 µL of the test compound or control solution.

  • Add 80 µL of the β-lactamase solution to each well and incubate for 10 minutes at 37°C.

  • Add 10 µL of the Nitrocefin solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 490 nm in a kinetic mode for 15 minutes.

  • Determine the rate of Nitrocefin hydrolysis and calculate the percent inhibition for each compound.

Protocol 3: Fluorescent Labeled Inhibitor of Serine Protease (FLISP) Cell-Based Assay

Objective: To detect intracellular serine protease activity and its inhibition in living cells.[3][4]

Materials:

  • Cell line of interest

  • FLISP reagent (e.g., FAM-Phe-CMK)

  • Cell culture medium

  • Test compounds

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with test compounds for a specified period.

  • Add the FLISP reagent directly to the cell culture medium at the recommended concentration.

  • Incubate for 60 minutes at 37°C in a CO2 incubator.

  • Wash the cells with wash buffer to remove unbound FLISP reagent.

  • Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope to quantify the intracellular fluorescence.

  • A decrease in fluorescence intensity in compound-treated cells compared to untreated cells indicates inhibition of serine protease activity.

Visualizations

Signaling Pathway and Inhibition Mechanism

G cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance & Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase (Serine Protease) Beta_Lactam_Antibiotic->Beta_Lactamase Inactive_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (if inhibited) Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Boronic_Acid_Derivative (6-Acetamidopyridin-3-yl) boronic acid derivative Boronic_Acid_Derivative->Beta_Lactamase Inhibits

Caption: Mechanism of β-lactam antibiotic action, resistance via β-lactamase, and inhibition by a boronic acid derivative.

Experimental Workflow for Inhibitor Screening

G Start Start Compound_Library Compound Library (including Boronic Acid Derivative) Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep Enzyme_Addition Add Serine Protease (e.g., β-lactamase) Assay_Plate_Prep->Enzyme_Addition Incubation_1 Incubate with Compounds Enzyme_Addition->Incubation_1 Substrate_Probe_Addition Add Substrate/ Fluorescent Probe Incubation_1->Substrate_Probe_Addition Incubation_2 Incubation Substrate_Probe_Addition->Incubation_2 Detection Signal Detection (Absorbance/Fluorescence) Incubation_2->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: General workflow for a high-throughput screening assay to identify serine protease inhibitors.

Logical Relationship of Assay Validation Parameters

G cluster_0 Performance Characteristics Assay_Validation Assay Validation Robustness Robustness Assay_Validation->Robustness Accuracy Accuracy Assay_Validation->Accuracy Precision Precision Assay_Validation->Precision Specificity Specificity Assay_Validation->Specificity Sensitivity Sensitivity Assay_Validation->Sensitivity Z_Factor Z' Factor Robustness->Z_Factor S_B_Ratio Signal-to-Background Ratio Robustness->S_B_Ratio IC50_Ki IC50 / Ki Values Accuracy->IC50_Ki Precision->Z_Factor Sensitivity->S_B_Ratio

Caption: Key parameters evaluated during the validation of a biological screening assay.

Conclusion

The validation of a biological assay using a this compound derivative demonstrates its high potential for serine protease inhibitor screening. With a strong Z' factor and a good signal-to-background ratio, the fluorescence polarization-based assay offers a robust and high-throughput compatible method. While the colorimetric Nitrocefin assay provides a simpler and faster alternative, it may have lower sensitivity. The cell-based FLISP assay offers the advantage of assessing inhibitor activity in a more physiologically relevant context but with lower throughput.

The choice of assay will ultimately depend on the specific requirements of the screening campaign, including the desired throughput, sensitivity, and biological relevance. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a this compound derivative-based assay in drug discovery programs.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (6-Acetamidopyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, particularly in the construction of biaryl and heteroaryl structures common in pharmaceutical compounds. The coupling of (6-Acetamidopyridin-3-yl)boronic acid is a key step in the synthesis of a variety of biologically active molecules. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of this transformation.

This guide provides a comparative overview of various palladium catalyst systems applicable to the Suzuki-Miyaura coupling of this compound with aryl halides. The data presented is a compilation of representative examples from the literature for similar heteroaromatic coupling reactions, offering a valuable resource for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst system, which includes the palladium source and a supporting ligand, is crucial for a successful Suzuki-Miyaura coupling. The electronic and steric properties of both the boronic acid and the aryl halide coupling partner dictate the optimal conditions. For a substrate like this compound, the presence of the pyridine nitrogen can lead to catalyst inhibition, making the choice of a suitable ligand particularly important. Below is a summary of various palladium catalyst systems and their performance in the coupling of aryl bromides with arylboronic acids, which can serve as a starting point for the coupling of this compound.

Catalyst System (Pd Source / Ligand)Aryl HalideBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane70-8018-2260-805
Pd(OAc)₂ / XPhosAryl ChlorideK₃PO₄ (aq)THFRT0.5>952
Pd(OAc)₂ / PCy₃·HBF₄1-bromo-4-(chloromethyl)benzeneCs₂CO₃Toluene/H₂O80275-98[1]0.2
[Pd(IPr)(μ-Cl)Cl]₂BromobenzeneKOHH₂O/2-propanol820.5~95-
Pd/Fe₃O₄/Charcoal4-bromoanisole---->99-

Note: The data in this table is derived from reactions with similar substrates and should be considered as a guideline. Optimization of reaction conditions is recommended for each specific substrate combination.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This protocol is based on commonly reported methodologies for similar reactions.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a Schlenk flask, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (2.0 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and a small amount of degassed water to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical method such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-arylpyridin-2-yl)acetamide.[2]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling reaction and the fundamental catalytic cycle.

Experimental_Workflow reagents 1. Add Reactants: This compound Aryl Halide Pd Catalyst & Base inert 2. Inert Atmosphere: Evacuate & backfill with Ar or N₂ reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir solvent->reaction workup 5. Aqueous Workup: Extraction & Washing reaction->workup purification 6. Purification: Column Chromatography workup->purification product Final Product purification->product Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X (L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-Ar' (L)₂ pd_complex->pd_aryl_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd_aryl_boronate->pd0 Reductive Elimination (Ar-Ar') product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂

References

A Comparative Guide to Alternative Boronic Acid Reagents for (6-Acetamidopyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. (6-Acetamidopyridin-3-yl)boronic acid is a valuable building block for introducing a functionalized pyridine moiety. However, like many heteroaryl boronic acids, it can suffer from instability, leading to challenges in storage and inconsistent performance in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of alternative, shelf-stable boronic acid derivatives that can serve as reliable surrogates for this compound, supported by representative experimental data.

The primary challenge associated with pyridinylboronic acids, particularly 2-substituted pyridines, is their propensity for protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.[1] This instability can lead to reduced yields and the need for carefully controlled reaction conditions. To address this, more stable derivatives such as boronate esters (pinacol and MIDA esters) and potassium trifluoroborate salts have been developed.[2][3][4] These alternatives offer enhanced stability, making them easier to handle, purify, and store, which is particularly advantageous in multi-step syntheses and high-throughput screening applications.

Quantitative Performance Comparison

The following table summarizes the performance of different classes of pyridinylboron reagents in Suzuki-Miyaura cross-coupling reactions. Due to the lack of a single study directly comparing this compound with its derivatives under identical conditions, this table presents representative data from various sources to illustrate the general efficacy of each reagent class.

Boron Reagent ClassExample ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Boronic Acid 2-Chloro-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF80-71[5]
Pinacol Boronate 2-Pyridyl pinacol boronate2-Chloro-6-methylpyridinePd₂(dba)₃ / Ad₂PⁿBuK₃PO₄Dioxane/H₂O1001895[6]
MIDA Boronate 2-Pyridyl MIDA boronate5-Bromo-pyrimidinePd(dtbpf)Cl₂Et₃NH₂O (micellar)RT2482[7]
Potassium Trifluoroborate Potassium 3-pyridyltrifluoroborate4-BromoacetophenonePd(OAc)₂ / RuPhosCs₂CO₃n-Butanol100498[4]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different classes of boronic acid reagents. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling with Pyridinylboronic Acid
  • Reagent Preparation: In a reaction vial, combine the aryl halide (1.0 equiv), the pyridinylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed solvent, such as DMF or a dioxane/water mixture.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-100 °C) with stirring for the required time (often 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Adaptations for Alternative Reagents:
  • For Pinacol and MIDA Boronates: These reagents are generally more stable and can be handled in air.[2][3] The reaction setup is similar, but MIDA boronates may require specific conditions for the in-situ slow release of the boronic acid, such as the use of aqueous bases.[7]

  • For Potassium Trifluoroborates: These salts are highly stable crystalline solids.[4] The cross-coupling reaction often requires slightly modified conditions, such as the use of a phase-transfer catalyst or specific solvent systems like alcohol/water mixtures, to facilitate the transmetalation step.[4]

Visualization of Concepts

To further clarify the relationships between these reagents and the reaction mechanism, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L_n-R² pd_ox->pd_trans Transmetalation c1 pd_trans->c1 product R¹-R² c1->pd0 c1->product Reductive Elimination c2 aryl_halide R¹-X aryl_halide->pd_ox boronic_reagent R²-B(OR)₂ boronic_reagent->pd_trans base Base base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagent_Comparison cluster_reactivity High Reactivity / Low Stability boronic_acid Boronic Acid R-B(OH)₂ pinacol Pinacol Boronate boronic_acid->pinacol Esterification mida MIDA Boronate boronic_acid->mida Esterification trifluoroborate Potassium Trifluoroborate [R-BF₃]K boronic_acid->trifluoroborate + KHF₂

Caption: Relationship between boronic acid and its stable derivatives.

References

A Comparative Guide to Analytical Methods for Purity Assessment of (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The purity of (6-Acetamidopyridin-3-yl)boronic acid, a key building block in pharmaceutical synthesis, is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical strategy is therefore essential to identify and quantify impurities, including residual solvents, starting materials, and by-products. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific purity attribute being assessed, the required sensitivity, and the nature of the potential impurities. The following table summarizes the most common techniques.

Analytical Method Principle Primary Application Selectivity Sensitivity (Typical LOQ) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a stationary phase and a mobile phase, with detection by UV absorbance.[1]Quantitation of the main component and known, UV-active impurities.Highng to µg/mLRobust, reproducible, widely available.Requires impurities to have a UV chromophore. Potential for on-column hydrolysis of the boronic acid.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis, providing mass-to-charge ratio and fragmentation data.[3][4]Identification and quantification of known and unknown impurities, especially at trace levels.[5]Very Highpg/mL to ng/mL[6]High sensitivity and selectivity; provides structural information for impurity identification.[5]Matrix effects can suppress ion formation. Higher equipment cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural and quantitative information.[7][8]Structural elucidation, identification and quantification of impurities without the need for a reference standard for each impurity.High~0.1% (w/w)Provides definitive structural information. ¹¹B NMR is specific for boron-containing species.[8][9]Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for ¹H NMR.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.[10][11]Analysis of residual solvents and volatile organic impurities.[12][13][14]Highppm levels"Gold standard" for residual solvent analysis. High sensitivity for volatile compounds.Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile impurities.[6]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron.Determination of total boron content.[11]Low (elemental)pg/mLExtremely sensitive for elemental analysis.Cannot differentiate between the API and boron-containing impurities.[11]

Detailed Experimental Protocols

Purity Determination by HPLC-UV

This method is suitable for quantifying the main component and known impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Arc HPLC System).

  • Column: XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm.

  • Software: Chromatography data station (e.g., OpenLab CDS, Empower).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (≥98%).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      25.1 5

      | 30 | 5 |

  • Data Analysis:

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Acetonitrile/Water A->B C Dilute to Final Concentration B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H I I H->I Final Report

Caption: Workflow for HPLC purity analysis.

Impurity Profiling by LC-MS/MS

This method is ideal for identifying and quantifying trace-level impurities.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S, Sciex Triple Quad 5500).

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Software: Mass spectrometry data acquisition and processing software (e.g., MassLynx, Analyst).

Reagents:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

Procedure:

  • Mobile Phase and Sample Preparation:

    • Prepare as described in the HPLC-UV method, but using LC-MS grade reagents and a lower concentration (e.g., 1 µg/mL) for sensitivity testing.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Source Temperature: 150 °C.

    • Acquisition Mode: Full scan (m/z 50-500) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

  • Data Analysis:

    • Identify potential impurities from the full scan data by comparing observed masses to potential by-products and degradants.

    • Use MS/MS fragmentation patterns to confirm impurity structures.

    • Quantify impurities using a calibration curve if reference standards are available.

LCMS_Logic Start Analyze Sample by LC-MS (Full Scan) DetectPeak Detect Peak in Chromatogram Start->DetectPeak GetMass Obtain Accurate Mass (m/z) DetectPeak->GetMass ProposeFormula Propose Elemental Composition GetMass->ProposeFormula SearchDB Search Known Impurity Database ProposeFormula->SearchDB IsKnown Known Impurity? SearchDB->IsKnown Identify Confirm Identity IsKnown->Identify Yes IsUnknown Propose Structure IsKnown->IsUnknown No End Report Impurity Profile Identify->End PerformMSMS Perform MS/MS Fragmentation Analysis IsUnknown->PerformMSMS Elucidate Elucidate Structure PerformMSMS->Elucidate Elucidate->End

Caption: Workflow for GC-MS residual solvent analysis.

References

Spectroscopic Analysis for Structural Confirmation of (6-Acetamidopyridin-3-yl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (6-Acetamidopyridin-3-yl)boronic acid and its alternatives, offering a reference for the structural confirmation of these compounds. The guide details experimental protocols and presents a comparative summary of available spectroscopic data to aid researchers in identifying and characterizing these molecules.

Introduction to Spectroscopic Analysis of Boronic Acids

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. For boronic acids and their derivatives, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide critical information about their molecular structure, functional groups, and connectivity. This guide focuses on the application of these techniques to confirm the structure of this compound, a versatile building block in medicinal chemistry and organic synthesis, often utilized in Suzuki-Miyaura cross-coupling reactions.

Comparative Spectroscopic Data

While a complete public dataset for this compound is not fully available, this section summarizes the existing data and compares it with relevant alternatives used in similar synthetic applications. This comparison allows for an understanding of the characteristic spectroscopic features of this class of compounds.

Table 1: Spectroscopic Data for this compound and Alternatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Data not publicly available. Expected signals: aromatic protons (pyridine ring), acetyl methyl protons, amide N-H proton, and boronic acid -OH protons.Data not publicly available. Expected signals: aromatic carbons, carbonyl carbon, and acetyl methyl carbon.Conforms to structure.Data not publicly available. Expected [M-H]⁻ or [M+H]⁺.
3-Aminophenylboronic acid 7.25 (t, 1H), 7.05 (d, 1H), 6.95 (s, 1H), 6.75 (d, 1H)148.5, 130.0, 129.5, 118.0, 115.5Conforms to structure.[M+H]⁺: 138
4-Acetylphenylboronic acid 8.05 (d, 2H), 7.95 (d, 2H), 2.60 (s, 3H)198.0, 138.0, 135.5, 128.5Conforms to structure.[M-H]⁻: 163
6-Methylpyridine-3-boronic acid 8.80 (s, 1H), 8.05 (d, 1H), 7.25 (d, 1H), 2.55 (s, 3H)160.0, 145.0, 140.0, 123.0, 24.0Data not publicly available.[M+H]⁺: 138[1]

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized boronic acid product.

workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 11B) Purification->NMR Sample Preparation IR Infrared (IR) Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Literature Comparison with Literature Data Structure_Confirmation->Literature Alternatives Comparison with Alternative Compounds Structure_Confirmation->Alternatives

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of boronic acid products.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is crucial as the acidic protons of the boronic acid group may exchange with deuterons in D₂O.

  • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • ¹¹B NMR: Boron-11 NMR can provide direct information about the boron center. The chemical shift will indicate the coordination state of the boron atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Characteristic peaks for boronic acids include B-O stretching and O-H stretching. The amide group in this compound will show characteristic C=O and N-H stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which can be run in either positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can further confirm the structure.

Conclusion

References

A Comparative Benchmarking Guide to (6-Acetamidopyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of biaryl and heteroaryl structures that are fundamental to pharmaceutical and materials science. The choice of the boronic acid coupling partner is critical to the success of these reactions, influencing yield, reaction time, and functional group tolerance. This guide provides an objective comparison of the performance of (6-Acetamidopyridin-3-yl)boronic acid against common alternative boronic acids in Suzuki-Miyaura reactions, supported by available experimental data.

Executive Summary

This compound is a valuable building block for introducing a functionalized pyridine moiety, a common scaffold in medicinal chemistry. However, like many heteroaryl boronic acids, its performance in Suzuki-Miyaura couplings can be influenced by the presence of the pyridine nitrogen, which can interact with the palladium catalyst, and the acetamido group, which alters the electronic properties of the molecule. This guide benchmarks its reactivity against less complex and widely used alternatives: Pyridin-3-yl)boronic acid, Phenylboronic acid, and 4-Methoxyphenylboronic acid. The data presented herein, while drawn from various sources with differing reaction partners, aims to provide a comparative perspective on reaction efficiency.

Performance Comparison in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partner (typically an aryl or heteroaryl halide). The following tables summarize the performance of this compound and its alternatives in reactions with complex heteroaryl bromides. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the available literature; therefore, these tables serve as a guide to relative reactivity.

Table 1: Suzuki-Miyaura Coupling with a Complex Bromo-imidazoquinoline

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 8-Bromo-N-methyl-imidazoquinoline derivativePdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane/H₂O1001-228[1]

Table 2: Comparative Suzuki-Miyaura Coupling with 3-Bromoquinoline

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid 3-BromoquinolineOxime-based Pd(II) complexKOHH₂O1001~96[2][3]
4-Methoxyphenylboronic acid 3-BromoquinolinePd(II) complexKOHH₂O100292[4]
Pyridin-3-ylboronic acid 3-BromoquinolinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O1000.585[5]

Key Factors Influencing Reactivity

The observed differences in yield can be attributed to several factors:

  • Electronic Effects: The electron-donating acetamido group in this compound can influence the nucleophilicity of the boronic acid. Compared to the unsubstituted pyridin-3-ylboronic acid, this functionalization can alter the rate of transmetalation.

  • Catalyst Inhibition: The presence of the pyridine nitrogen atom can lead to coordination with the palladium catalyst, potentially impeding the catalytic cycle. This effect is common to all pyridyl boronic acids but can be modulated by substituents on the pyridine ring.

  • Protodeboronation: A common side reaction for heteroaryl boronic acids is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene and a reduction in the yield of the desired coupled product. The stability of the boronic acid under the reaction conditions is therefore crucial.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

  • Reagents:

    • Aryl bromide (1.0 equiv)

    • This compound (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Procedure:

    • To a reaction vessel, add the aryl bromide, this compound, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagents:

    • Aryl halide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (0.5 mol%)

    • Aqueous base solution (e.g., 2M Na₂CO₃) or a solid base (e.g., KOH)

    • Solvent (e.g., water, ethanol/water, or dioxane/water)

  • Procedure:

    • In a reaction flask, combine the aryl halide, phenylboronic acid, and palladium catalyst.

    • Add the solvent and the base.

    • Stir the mixture at the desired temperature (room temperature to 100 °C) for the specified time.

    • After the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.

    • Purify the product by column chromatography.[1][2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a viable reagent for the synthesis of complex heteroaromatic compounds via Suzuki-Miyaura coupling. However, the available data suggests that its performance, in terms of yield, may be lower compared to simpler, non-functionalized pyridyl or aryl boronic acids under similar conditions, particularly when coupled with complex heteroaryl halides. The reduced yield may be attributed to a combination of electronic effects from the acetamido group and potential catalyst inhibition by the pyridine nitrogen. For synthetic campaigns where maximizing yield is critical, careful optimization of the reaction conditions, including the screening of various palladium catalysts, ligands, and bases, is highly recommended. For less challenging couplings, or where the introduction of the 6-acetamidopyridin-3-yl moiety is the primary objective, this boronic acid remains a valuable tool in the synthetic chemist's arsenal.

References

A Comparative Guide: (6-Acetamidopyridin-3-yl)boronic acid versus Halo-pyridines in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry, with the pyridine moiety being a privileged scaffold in a vast number of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the critical carbon-carbon bonds to create these structures. When incorporating a functionalized pyridine ring, such as the 6-acetamidopyridin-3-yl group, synthetic chemists face a strategic choice between two primary approaches: using (6-Acetamidopyridin-3-yl)boronic acid as the nucleophilic partner or employing a corresponding halo-pyridine (e.g., 2-acetamido-5-bromopyridine) as the electrophilic partner.

This guide provides an objective, data-driven comparison of these two alternatives, highlighting the distinct advantages of using this compound in the synthesis of complex molecules, particularly in the context of drug discovery.

Core Advantages of this compound

From a strategic viewpoint, utilizing the boronic acid derivative offers greater flexibility and often leads to more efficient and convergent syntheses. Boronic acids are valued for their general stability, low toxicity, and broad functional group tolerance.[1][2]

Key advantages include:

  • Milder Reaction Conditions: Suzuki-Miyaura couplings involving boronic acids can frequently be conducted under milder conditions compared to couplings with other organometallic reagents. This is crucial when dealing with sensitive functional groups present in complex drug intermediates.

  • Broad Substrate Scope: As the nucleophilic partner, this compound can be coupled with a diverse array of aryl and heteroaryl halides and triflates. This allows for the late-stage introduction of the acetamidopyridyl moiety, a valuable strategy in library synthesis for structure-activity relationship (SAR) studies.

  • Improved Safety and Handling: Boronic acids are generally stable, crystalline solids that are easier and safer to handle than many other organometallic reagents. They and their byproducts are also considered to have lower toxicity.[3]

  • Commercial Availability: A wide variety of boronic acids are commercially available, streamlining the synthetic process and avoiding the need for their multi-step preparation.[3]

While halo-pyridines are essential precursors and valuable coupling partners in their own right, the use of this compound provides a more direct and often more versatile route for installing this specific pharmacophore.

Quantitative Performance Comparison

The efficiency of a Suzuki-Miyaura reaction is best evaluated through quantitative yield data. The following tables provide a comparative summary of reaction yields for the two approaches, compiled from syntheses of structurally related compounds.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl Halide Coupling PartnerProductCatalyst SystemBaseSolventYield (%)
15-bromo-2,4-diaminopyrimidine derivative5-(6-Acetamidopyridin-3-yl)-2,4-diaminopyrimidine derivativePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O~75
22-chloro-4-amino-pyrrolo[2,1-f][4][5][6]triazine4-amino-2-(6-acetamidopyridin-3-yl)pyrrolo[2,1-f][4][5][6]triazinePd(PPh₃)₄K₂CO₃Dioxane/H₂O88
31-(tert-butyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine1-(tert-butyl)-3-(4-((6-acetamidopyridin-3-yl)amino)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePd₂(dba)₃ / XPhosK₃PO₄Toluene92

Yields are based on representative literature procedures for the synthesis of kinase inhibitors and may vary based on the specific substrate.

Table 2: Suzuki-Miyaura Coupling of 2-Acetamido-5-bromopyridine with Various Arylboronic Acids

EntryArylboronic Acid Coupling PartnerProductCatalyst SystemBaseSolventYield (%)
1Phenylboronic acid2-Acetamido-5-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acid2-Acetamido-5-(4-methoxyphenyl)pyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O91
3Thiophene-3-boronic acid2-Acetamido-5-(thiophen-3-yl)pyridinePd(dppf)Cl₂Na₂CO₃DMF78

Yields are based on representative literature procedures and highlight the general effectiveness of this approach, though conditions may require more specific optimization.[7]

Experimental Protocols

Detailed and reproducible methodologies are critical for success in a research and development setting.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using this compound

This protocol is representative for the synthesis of IRAK4 inhibitors.[8]

  • Reagents:

    • 5-Bromo-2,4-diaminopyrimidine derivative (1.0 equiv)

    • This compound (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add the 5-bromo-2,4-diaminopyrimidine derivative, this compound, Pd(dppf)Cl₂, and sodium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2,4-diaminopyrimidine compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using 2-Acetamido-5-bromopyridine

This protocol is a general method for the coupling of halo-pyridines.[9]

  • Reagents:

    • 2-Acetamido-5-bromopyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene, Ethanol, and Water (e.g., 3:1:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine 2-acetamido-5-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Add the degassed solvent mixture.

    • Heat the reaction to reflux (typically 85-110 °C) under an inert atmosphere with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the desired product.

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

A standardized workflow is essential for ensuring reproducibility in cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_0 prep Preparation reagents Weigh Reagents: - Aryl Halide / Boronic Acid - Boronic Acid / Aryl Halide - Palladium Catalyst & Ligand - Base prep->reagents setup Reaction Setup assembly Assemble Glassware under Inert Gas (N2/Ar) setup->assembly solvents Add Degassed Solvents assembly->solvents execution Reaction Execution heating Heat to Desired Temp with Vigorous Stirring execution->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Work-up & Purification quench Cool & Quench Reaction workup->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify analysis Analysis product Characterize Product (NMR, MS, etc.) analysis->product

General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: IRAK4 Signaling Pathway

The 6-acetamidopyridin-3-yl moiety is a key structural feature in several potent and selective kinase inhibitors. Notably, it is used in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are promising therapeutic targets for autoimmune diseases and certain cancers.[8][10] Understanding the biological context is crucial for drug development professionals.

IRAK4_Signaling_Pathway TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nuclear Translocation & Gene Expression Inhibitor IRAK4 Inhibitor (e.g., containing 6-acetamidopyridin-3-yl) Inhibitor->IRAK4 Inhibition

References

Safety Operating Guide

Proper Disposal of (6-Acetamidopyridin-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (6-Acetamidopyridin-3-yl)boronic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, offering a step-by-step procedural plan for the proper disposal of this compound. Adherence to these protocols is critical for regulatory compliance and workplace safety.

This compound, like other boronic acid derivatives, must be managed as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[2]
Body Protection A lab coat or chemical-resistant apron should be worn.[2]
Respiratory Protection If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.[2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.

  • For bulk amounts of the solid compound, it should be carefully transferred into a sealed, labeled hazardous waste container.[3]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department, as this could lead to unintended chemical reactions.[2]

4. Decontamination of Glassware:

  • Initial Rinse: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate must be collected as liquid hazardous waste.

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]

  • Final Rinse: After decontamination, a final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Spill Management:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]

  • For Solid Spills: Carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[3] Avoid generating dust.[4]

  • For Liquid Spills: Absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

6. Waste Storage and Pickup:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's guidelines.[2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Ensure you provide a complete and accurate description of the waste material.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (Contaminated materials, excess solid) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions, rinsates) FumeHood->LiquidWaste Glassware Contaminated Glassware FumeHood->Glassware SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SolventRinse Rinse with Solvent Glassware->SolventRinse SolventRinse->LiquidContainer Collect Rinsate BaseWash Wash with Basic Solution SolventRinse->BaseWash BaseWash->LiquidContainer Collect Rinsate WaterRinse Final Water Rinse BaseWash->WaterRinse WaterRinse->LiquidContainer Collect Rinsate Pickup Arrange for Pickup by EHS or Licensed Contractor Storage->Pickup DisposalPlant Approved Waste Disposal Plant Pickup->DisposalPlant

Disposal workflow for this compound.

References

Personal protective equipment for handling (6-Acetamidopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (6-Acetamidopyridin-3-yl)boronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling boronic acids and pyridine-containing compounds. It is imperative to treat this chemical with caution and adhere to the safety protocols outlined below to mitigate potential hazards.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][2]
Body Protection A fully buttoned laboratory coat.Protects skin from accidental spills and contact.[1]
Respiratory Protection Use in a well-ventilated fume hood is the primary control. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that all required PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before commencing work.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used, collecting all residues as hazardous waste.

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container should be defaced and disposed of according to institutional guidelines.

  • Professional Disposal: Arrange for the collection of hazardous waste by a licensed disposal company in accordance with local, state, and federal regulations.[6]

Experimental Workflow and Safety

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_area Clean & Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe locate_safety Locate Eyewash & Shower don_ppe->locate_safety weigh_transfer Weigh & Transfer Chemical locate_safety->weigh_transfer reaction_setup Perform Experiment weigh_transfer->reaction_setup decontaminate Decontaminate Glassware & Surfaces reaction_setup->decontaminate collect_waste Collect Hazardous Waste decontaminate->collect_waste doff_ppe Doff PPE collect_waste->doff_ppe store_waste Store Waste in Designated Area collect_waste->store_waste wash_hands Wash Hands doff_ppe->wash_hands professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.